Suberylglycine-d4
Description
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Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i5D2,6D2 |
InChI Key |
HXATVKDSYDWTCX-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)NCC(=O)O |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Suberylglycine in MCAD Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of metabolism that impairs mitochondrial fatty acid β-oxidation. This enzymatic block leads to the accumulation of medium-chain fatty acids and their subsequent diversion into alternative metabolic pathways, resulting in the formation and excretion of specific biomarkers. Among these, suberylglycine, an N-acylglycine, has been identified as a key diagnostic marker. This technical guide provides an in-depth exploration of the role of suberylglycine in MCAD deficiency, detailing its biochemical origins, diagnostic utility, and the analytical methods employed for its quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pathophysiology of MCAD deficiency and in the development of novel diagnostic and therapeutic strategies.
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid oxidation.[1] The deficiency of the MCAD enzyme disrupts the initial dehydrogenation step in the mitochondrial β-oxidation of fatty acids with chain lengths of 6 to 12 carbons.[2] During periods of catabolic stress, such as fasting or illness, this enzymatic defect leads to a state of energy deficiency, hypoketotic hypoglycemia, and the accumulation of toxic metabolites.[3]
The diagnosis of MCAD deficiency relies on the identification of a characteristic pattern of metabolites in blood and urine.[4] Suberylglycine, along with other acylglycines like hexanoylglycine, is a prominent and sensitive biomarker for this condition.[5] Its presence in urine is a direct consequence of the metabolic dysregulation caused by the MCAD enzyme deficiency.
Biochemical Pathway of Suberylglycine Formation
In MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids, such as octanoic acid, leads to their accumulation within the mitochondria. To alleviate the toxic effects of these accumulating fatty acids, the cell utilizes alternative metabolic pathways. One such pathway is ω-oxidation, which occurs primarily in the endoplasmic reticulum of the liver and kidneys.
The ω-oxidation pathway hydroxylates the terminal methyl group (ω-carbon) of the fatty acid, followed by successive oxidations to form a dicarboxylic acid. In the case of octanoic acid, this process yields suberic acid (octanedioic acid). Suberic acid is then activated to its corresponding acyl-CoA thioester, suberyl-CoA.
Subsequently, in a detoxification reaction occurring in the mitochondria, suberyl-CoA is conjugated with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase, resulting in the formation of suberylglycine, which is then excreted in the urine.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. researchgate.net [researchgate.net]
Urinary Suberylglycine in Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of urinary suberylglycine as a biomarker for certain inborn errors of metabolism. It covers the biochemical origins of suberylglycine, its association with specific metabolic disorders, quantitative data on its urinary excretion, and detailed methodologies for its analysis.
Introduction to Suberylglycine and its Significance
Suberylglycine is an N-acylglycine that is a minor metabolite of fatty acids. It is formed in the mitochondria through the conjugation of suberic acid, a dicarboxylic acid, with the amino acid glycine.[1][2] Under normal physiological conditions, suberylglycine is present in urine at very low concentrations. However, in several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation, the urinary excretion of suberylglycine is significantly elevated.[1][2] This makes it a crucial secondary biomarker for the diagnosis and monitoring of these disorders.
The accumulation of suberylglycine is a consequence of a metabolic block in the β-oxidation pathway. This leads to an accumulation of medium- and long-chain acyl-CoA esters, which are then shunted into alternative metabolic pathways, including omega (ω)-oxidation.[3] The ω-oxidation of these fatty acids results in the formation of dicarboxylic acids, such as suberic acid, which are then conjugated with glycine to form suberylglycine and other acylglycines to facilitate their excretion.
Inborn Errors of Metabolism Associated with Elevated Urinary Suberylglycine
Elevated levels of urinary suberylglycine are most prominently associated with the following inborn errors of metabolism:
-
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): This is the most common inherited disorder of fatty acid β-oxidation. The deficiency of the MCAD enzyme leads to the accumulation of medium-chain fatty acids, resulting in a characteristic pattern of elevated urinary acylglycines, including suberylglycine.
-
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as Glutaric Aciduria Type II, MADD is a disorder of electron transfer in the mitochondrial respiratory chain, affecting the function of multiple acyl-CoA dehydrogenases. This results in a broader range of elevated acylcarnitines and acylglycines, including suberylglycine.
-
Dicarboxylic Acidurias: This is a group of disorders characterized by the excessive urinary excretion of dicarboxylic acids. In some cases, this is accompanied by increased levels of suberylglycine.
Quantitative Data on Urinary Suberylglycine Levels
The following table summarizes the reported urinary concentrations of suberylglycine in healthy individuals and patients with relevant inborn errors of metabolism. It is important to note that values can vary between laboratories and analytical methods.
| Condition | Analyte | Patient Population | Urinary Concentration (µmol/mmol creatinine) | Reference |
| Healthy Controls | Suberylglycine | Adults and Children | < 2 | |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Suberylglycine | Asymptomatic Patients | 4 - 13 | |
| Dicarboxylic Aciduria | Suberylglycine | Symptomatic Patient | 0.2 - 0.5 mg/mg creatinine (approx. 0.9 - 2.3 µmol/mmol creatinine) | |
| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Suberylglycine | Patients | Elevated (specific quantitative range not consistently reported) |
Metabolic Pathways Leading to Suberylglycine Formation
The formation of suberylglycine in inborn errors of metabolism is a multi-step process involving the interplay of several metabolic pathways. The following diagrams illustrate these pathways.
Experimental Protocols for Urinary Suberylglycine Analysis
The quantification of suberylglycine in urine is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a detailed protocol for the analysis of urinary organic acids, including suberylglycine.
Sample Preparation and Extraction
-
Urine Collection: A random urine sample is collected in a sterile, preservative-free container. For quantitative analysis, the urine creatinine concentration should be determined to normalize the results.
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of suberylglycine or another dicarboxylic acid).
-
Acidification: Acidify the urine sample to a pH of less than 2 by adding 6 drops of 5M HCl. This protonates the carboxylic acid groups, making them more amenable to extraction.
-
Extraction:
-
Add 2 mL of ethyl acetate to the acidified urine sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the organic acids into the ethyl acetate layer.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic extracts.
-
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas.
Derivatization
To make the organic acids volatile for GC-MS analysis, they must be derivatized. A common two-step derivatization process is as follows:
-
Oximation:
-
To the dried extract, add 50 µL of a 2% methoxyamine hydrochloride in pyridine solution.
-
Incubate the mixture at 60°C for 30 minutes. This step converts keto groups to their methoxime derivatives, preventing tautomerization.
-
-
Silylation:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 60 minutes. This step replaces the active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.
-
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: An initial oven temperature of 70°C, held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) ionization at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-600) for qualitative analysis and identification of unknown compounds. For quantitative analysis, selected ion monitoring (SIM) mode is used to monitor specific ions for suberylglycine and the internal standard, providing higher sensitivity and specificity.
-
The following diagram outlines the experimental workflow for the analysis of urinary suberylglycine.
Conclusion
Urinary suberylglycine is a valuable biomarker for the investigation of inborn errors of metabolism, particularly those affecting fatty acid β-oxidation. Its quantification, in conjunction with the analysis of other acylglycines and acylcarnitines, provides crucial diagnostic information. The methodologies outlined in this guide offer a robust framework for the accurate and reliable measurement of urinary suberylglycine, aiding in the diagnosis, monitoring, and development of therapeutic strategies for these complex metabolic disorders.
References
- 1. byjus.com [byjus.com]
- 2. Molecular genetic characterization and urinary excretion pattern of metabolites in two families with MCAD deficiency due to compound heterozygosity with a 13 base pair insertion in one allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Suberylglycine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Suberylglycine-d4, a deuterated form of Suberylglycine. Suberylglycine is a key biomarker for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. This document details its chemical structure, properties, and its crucial role as an internal standard in quantitative diagnostic assays.
Core Concepts
Suberylglycine is an N-acylglycine, a conjugate of suberic acid (a dicarboxylic acid) and glycine. In individuals with MCAD deficiency, the beta-oxidation of medium-chain fatty acids is impaired. This leads to an alternative metabolic pathway, omega-oxidation, resulting in the accumulation and excretion of dicarboxylic acids like suberic acid, which is then conjugated with glycine to form suberylglycine. The detection of elevated levels of suberylglycine in urine is a strong indicator of this disorder.
This compound, with four deuterium atoms, serves as an ideal internal standard for mass spectrometry-based quantification of endogenous suberylglycine. Its chemical and physical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation in mass spectra, enabling precise and accurate quantification through stable isotope dilution analysis.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | N-(Octanedioyl-2,2,7,7-d4)glycine |
| Synonyms | This compound |
| Molecular Formula | C₁₀H₁₃D₄NO₅ |
| Molecular Weight | 235.27 g/mol |
| CAS Number | 1330264-53-4 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Deuterium Incorporation | Typically ≥99% |
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves two key steps: the synthesis of deuterated suberic acid and its subsequent conjugation with glycine.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary Acylglycines using GC/MS with Stable Isotope Dilution
This protocol describes a general method for the quantification of suberylglycine in urine using this compound as an internal standard.
1. Sample Preparation:
-
To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Extract the acylglycines with an organic solvent such as ethyl acetate (3 x 2 mL).
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor characteristic ions for the TMS derivatives of suberylglycine and this compound. For example, monitor the molecular ion or a prominent fragment ion for the analyte and its deuterated counterpart.
-
4. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of suberylglycine and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of suberylglycine in the urine sample by interpolating the peak area ratio from the calibration curve.
Experimental Workflow Diagram
In-depth Technical Guide: Suberylglycine-d4 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Suberylglycine-d4, a key analytical standard in the study of inborn errors of metabolism. The document details its chemical properties, its role in diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the associated metabolic pathways, and a detailed experimental protocol for its use.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 2469259-73-0 | [1][2] |
| Molecular Weight | 235.27 g/mol | [1][3][4] |
| Molecular Formula | C₁₀H₁₃D₄NO₅ | |
| Synonyms | 8-[(Carboxymethyl)amino]-8-oxooctanoic-2,2,7,7-d4 acid | |
| Unlabelled CAS Number | 60317-54-6 |
Metabolic Significance and Application
This compound is the deuterium-labeled form of suberylglycine, a metabolite that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. This impairment leads to the accumulation of medium-chain fatty acyl-CoAs, which are then metabolized through alternative pathways, resulting in the formation and excretion of dicarboxylic acids and their glycine conjugates, such as suberylglycine.
Due to its characteristic elevation in MCAD deficiency, the accurate quantification of suberylglycine in biological fluids, primarily urine, is a key diagnostic tool. This compound is employed as an internal standard in stable isotope dilution analysis, most commonly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of endogenous suberylglycine.
Signaling and Metabolic Pathways
The formation of suberylglycine is a consequence of a metabolic block in the mitochondrial β-oxidation of fatty acids. The following diagram illustrates the metabolic pathway leading to the production of suberylglycine in the context of MCAD deficiency.
Caption: Metabolic pathway in MCAD deficiency leading to Suberylglycine formation.
Experimental Protocols
The following is a detailed methodology for the quantification of suberylglycine in urine using this compound as an internal standard via LC-MS/MS.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Suberylglycine (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (patient and control)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standards and Internal Standard Working Solution
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Suberylglycine and this compound in methanol to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the suberylglycine intermediate stock solution into a control urine matrix. The concentration range should encompass the expected physiological and pathological levels.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound intermediate stock solution with methanol. The final concentration should be consistent across all samples and calibration standards.
3. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
In a clean microcentrifuge tube, add a fixed volume of the urine supernatant (e.g., 100 µL).
-
Add a precise volume of the this compound internal standard working solution to each urine sample, calibration standard, and quality control sample.
-
Add a protein precipitation solvent, such as acetonitrile (typically 3-4 volumes of the urine volume).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) is used to separate suberylglycine from other urine components.
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. The choice depends on the optimal ionization of suberylglycine.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Suberylglycine: Monitor the transition from the precursor ion (M+H)⁺ or (M-H)⁻ to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be shifted by +4 m/z compared to the unlabeled analyte.
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both suberylglycine and this compound.
-
Calculate the ratio of the peak area of suberylglycine to the peak area of this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the creatinine concentration in the urine sample to account for variations in urine dilution.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantification of urinary suberylglycine using this compound.
References
- 1. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westernstatesgenetics.org [westernstatesgenetics.org]
- 4. mdpi.com [mdpi.com]
Understanding Suberylglycine Metabolism in Healthy Individuals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is a minor urinary metabolite that gains significant clinical interest as a biomarker for certain inborn errors of metabolism, particularly those affecting fatty acid β-oxidation. In healthy individuals, suberylglycine is present at very low, basal levels, reflecting the normal physiological flux of fatty acid metabolism. This technical guide provides an in-depth overview of suberylglycine metabolism in a healthy state, including its metabolic pathway, quantitative data on its excretion, and detailed experimental protocols for its analysis.
Core Concepts of Suberylglycine Metabolism
Under normal physiological conditions, the primary pathway for fatty acid catabolism is mitochondrial β-oxidation. However, a small fraction of fatty acids can undergo an alternative pathway known as ω-oxidation in the endoplasmic reticulum. This process hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a dicarboxylic acid.
Suberic acid, an eight-carbon dicarboxylic acid, is a product of the ω-oxidation of medium-chain fatty acids. In healthy individuals, the production of suberic acid is minimal. This suberic acid can then be activated to its coenzyme A (CoA) derivative, suberyl-CoA. The final step in the formation of suberylglycine is the conjugation of suberyl-CoA with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The resulting suberylglycine is then excreted in the urine.
The low basal level of suberylglycine in healthy individuals signifies the efficiency of β-oxidation and the minor role of ω-oxidation in routine energy metabolism.
Quantitative Data on Urinary Suberylglycine in Healthy Individuals
The quantification of suberylglycine in urine is crucial for establishing baseline levels and for the differential diagnosis of metabolic disorders. The following table summarizes the available quantitative data for urinary suberylglycine in healthy individuals. It is important to note that reference ranges can vary slightly between laboratories due to differences in analytical methods and populations studied.
| Analyte | Matrix | Population | Method | Mean ± SD (µmol/mmol creatinine) | Reference Range (µmol/mmol creatinine) |
| Suberylglycine | Urine | Healthy Controls | GC-MS | Not explicitly stated | Wide range, overlapping with asymptomatic MCAD deficiency in some cases[1] |
| Suberylglycine | Urine | Healthy Controls (120 individuals) | LC-MS/MS | Not explicitly stated | Established, but specific values not detailed in abstract[2] |
| Suberylglycine | Urine | Healthy Individuals | - | - | 0 - 0.4 nmol/mg Creatinine (approx. 0 - 0.045 µmol/mmol creatinine) |
Note: Conversion from nmol/mg creatinine to µmol/mmol creatinine can be approximated by multiplying by 0.113.
Experimental Protocols
The accurate quantification of suberylglycine requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Protocol 1: Quantification of Urinary Suberylglycine by LC-MS/MS
This protocol provides a general framework for the analysis of urinary acylglycines, including suberylglycine, using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To isolate acylglycines from the urine matrix and remove interfering substances.
-
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated suberylglycine)
-
Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
-
Procedure:
-
Thaw frozen urine samples and centrifuge to remove particulate matter.
-
To 1 mL of urine, add a known amount of the internal standard solution.
-
Condition the SAX SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove unbound substances.
-
Elute the acylglycines with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify suberylglycine using liquid chromatography and tandem mass spectrometry.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate the acylglycines, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for suberylglycine and its internal standard are monitored. For example:
-
Suberylglycine: [M+H]+ → fragment ion
-
Deuterated Suberylglycine: [M+D+H]+ → fragment ion
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity for each analyte.
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated using standards of known suberylglycine concentrations.
-
Quantification: The concentration of suberylglycine in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
Visualizations
Metabolic Pathway of Suberylglycine Formation
Caption: Metabolic pathway illustrating the formation of suberylglycine from medium-chain fatty acids.
Experimental Workflow for Suberylglycine Analysis
Caption: A typical experimental workflow for the quantitative analysis of urinary suberylglycine.
Conclusion
In healthy individuals, suberylglycine is a minor urinary metabolite reflecting the basal activity of the ω-oxidation pathway of fatty acids. Its quantification is essential for establishing normal physiological ranges and for the diagnosis of metabolic disorders where its levels are significantly elevated. The use of robust and sensitive analytical techniques, such as LC-MS/MS, is critical for the accurate measurement of suberylglycine. This guide provides a foundational understanding of suberylglycine metabolism in health, offering valuable information for researchers and clinicians in the field of metabolic diseases and drug development.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Analysis of Acylglycines in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and applications for the exploratory analysis of acylglycines in urine. Acylglycines are glycine conjugates of acyl-CoA esters, which serve as crucial biomarkers for diagnosing and monitoring various inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[1][2][3] Their analysis in urine offers a non-invasive window into mitochondrial metabolic pathways.
Clinical Significance of Urinary Acylglycines
The analysis of urinary acylglycines is a cornerstone in the diagnosis of several inherited metabolic disorders.[1] Elevated levels of specific acylglycines can be indicative of enzymatic deficiencies in the metabolic pathways of fatty acids and amino acids.[4] For instance, increased excretion of hexanoylglycine and suberylglycine is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This targeted analysis is often more sensitive and specific than general organic acid profiling, especially in asymptomatic or mildly affected individuals.
Table 1: Acylglycines as Biomarkers for Inborn Errors of Metabolism
| Disorder | Elevated Acylglycine(s) |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Hexanoylglycine, Suberylglycine, Octanoylglycine |
| Isovaleric Acidemia | Isovalerylglycine |
| Glutaric Aciduria Type I | Glutarylglycine |
| Propionic Acidemia | Propionylglycine |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | 3-Methylcrotonylglycine |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency | Ethylmalonylglycine |
| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Ethylmalonylglycine, Isovalerylglycine, other short- and medium-chain acylglycines |
Experimental Protocols
The quantitative analysis of acylglycines in urine is primarily performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Proper sample collection and preparation are critical for accurate acylglycine analysis.
-
Collection: A random urine specimen is collected in a sterile container with no preservatives. For pediatric patients, if the collection volume is insufficient, as much specimen as possible should be submitted.
-
Storage: The urine sample should be frozen immediately after collection and shipped frozen to the laboratory. Samples are generally stable for an extended period when frozen.
-
Extraction: Acylglycines are typically extracted from the urine matrix using solid-phase extraction (SPE) with an anion exchange cartridge. This step helps to remove interfering substances and concentrate the analytes of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for acylglycine analysis.
-
Derivatization: Prior to GC-MS analysis, acylglycines must be derivatized to increase their volatility and thermal stability. A common method is the formation of butyl esters.
-
Internal Standards: A mixture of labeled internal standards is added to the urine sample before extraction to allow for accurate quantification via stable isotope dilution.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The different acylglycine derivatives are separated based on their boiling points and interaction with the stationary phase.
-
MS Detection: As the compounds elute from the GC column, they are ionized and detected by a mass spectrometer. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS.
-
Derivatization (Optional but common): While some LC-MS/MS methods analyze underivatized acylglycines, derivatization to butyl esters is frequently employed to improve chromatographic separation and ionization efficiency.
-
Internal Standards: Stable isotope-labeled internal standards are used for quantification.
-
LC Separation: The extracted and derivatized sample is injected into a liquid chromatograph. Reversed-phase chromatography is typically used to separate the acylglycines.
-
MS/MS Detection: The eluting compounds are ionized, and a tandem mass spectrometer is used for detection. Multiple reaction monitoring (MRM) is employed to specifically detect and quantify each acylglycine, which allows for the differentiation of isomeric compounds.
Data Presentation
Quantitative results are typically reported in mmol/mol creatinine to normalize for variations in urine concentration.
Table 2: Reference Ranges for Selected Urinary Acylglycines in a Healthy Pediatric Population
| Acylglycine | Reference Range (mmol/mol creatinine) |
| Isobutyrylglycine | < 0.1 |
| 2-Methylbutyrylglycine | < 0.1 |
| Isovalerylglycine | < 0.2 |
| n-Hexanoylglycine | < 0.1 |
| Suberylglycine | < 0.1 |
| n-Octanoylglycine | < 0.1 |
| Phenylpropionylglycine | < 0.1 |
Note: Reference ranges can vary between laboratories and analytical methods. The provided ranges are for illustrative purposes.
Visualizations
Acylglycine Biosynthesis Pathway
The formation of acylglycines is a key metabolic process for the detoxification of accumulated acyl-CoAs. This process is primarily catalyzed by the enzyme glycine N-acyltransferase (GLYAT).
Caption: Biosynthesis of acylglycines via glycine conjugation.
Experimental Workflow for Urinary Acylglycine Analysis
The following diagram illustrates the general workflow for the analysis of acylglycines in urine samples.
Caption: General experimental workflow for acylglycine analysis.
Logical Relationship in MCAD Deficiency
This diagram shows the logical relationship between the enzymatic defect in MCAD deficiency and the resulting accumulation of specific acylglycines.
Caption: Pathophysiological cascade in MCAD deficiency.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Suberylglycine in Human Urine by Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of suberylglycine in human urine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Suberylglycine is a key biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. The method described herein utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This document is intended for researchers, scientists, and drug development professionals involved in clinical research and metabolomics.
Introduction
Suberylglycine is an N-acylglycine that is typically found at low levels in human urine. However, its concentration is significantly elevated in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids. In MCAD deficiency, the accumulation of medium-chain acyl-CoAs leads to their alternative metabolism, including conjugation with glycine to form acylglycines like suberylglycine. Therefore, the accurate quantification of suberylglycine in urine is a valuable tool for the diagnosis and monitoring of MCAD deficiency.
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and accuracy. By spiking the sample with a known amount of a stable isotope-labeled version of the analyte (in this case, deuterated or ¹³C/¹⁵N-labeled suberylglycine), variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results.
Experimental
Materials and Reagents
-
Suberylglycine analytical standard
-
Suberylglycine-(¹³C₂,¹⁵N) or other stable isotope-labeled suberylglycine (internal standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Human urine samples (stored at -80°C)
Standard and Internal Standard Preparation
-
Suberylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve suberylglycine in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the stable isotope-labeled suberylglycine in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution (100 ng/mL).
-
Acidify the sample by adding 10 µL of 1M HCl.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example transitions, may require optimization):
-
Suberylglycine: Precursor ion (Q1) m/z 232.1 -> Product ion (Q3) m/z 76.1
-
Suberylglycine-(¹³C₂,¹⁵N) (IS): Precursor ion (Q1) m/z 235.1 -> Product ion (Q3) m/z 79.1
-
-
Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 15-30 eV.
-
Other MS parameters (e.g., declustering potential, entrance potential): To be optimized based on instrument manufacturer's recommendations.
Data Analysis and Presentation
The concentration of suberylglycine in the urine samples is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions. These values are based on typical performance for similar assays.
Visualizations
Experimental Workflow
Caption: Experimental workflow for suberylglycine quantification.
Signaling Pathway
Caption: Suberylglycine formation in MCAD deficiency.
Conclusion
The isotope dilution LC-MS/MS method described provides a robust and reliable approach for the quantitative analysis of suberylglycine in human urine. The high selectivity and sensitivity of this method make it suitable for clinical research applications, particularly for studies involving the diagnosis and monitoring of MCAD deficiency. The detailed protocol and performance characteristics presented in this application note can serve as a valuable resource for laboratories implementing this assay.
Application Note: Suberylglycine-d4 as an Internal Standard for Accurate Acylcarnitine Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as biomarkers for numerous inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1][2][3] Accurate and precise quantification of acylcarnitine species in biological matrices is therefore essential for disease diagnosis, monitoring therapeutic interventions, and in drug development to assess mitochondrial toxicity. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy by correcting for sample preparation variability and matrix effects.[4][5] This is achieved by spiking a known concentration of a stable isotope-labeled analogue of the analyte into the sample, which serves as an internal standard.
Suberylglycine is a glycine conjugate of suberic acid, a dicarboxylic acid, and its levels are elevated in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Suberylglycine-d4, a deuterated form of suberylglycine, is an ideal internal standard for the quantification of suberylglycine and can also be incorporated into broader acylcarnitine profiling methods to ensure data quality. This application note provides a detailed protocol for the use of this compound as an internal standard in an LC-MS/MS method for acylcarnitine profiling in human plasma.
Principle of Internal Standardization
The use of a stable isotope-labeled internal standard like this compound allows for the most accurate quantification. The internal standard is chemically identical to the analyte of interest, but with a different mass due to the isotopic labeling. This means it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.
References
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imreblank.ch [imreblank.ch]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Urinary Acylglycines by LC-MS/MS
Introduction
Acylglycines are glycine conjugates of acyl-CoA species that serve as important biomarkers for the diagnosis and monitoring of various inborn errors of metabolism (IEMs), including organic acidemias and fatty acid oxidation disorders.[1][2][3][4][5] When the normal metabolic pathways of amino acids and fatty acids are disrupted due to enzyme deficiencies, specific acyl-CoA intermediates accumulate. These are subsequently conjugated with glycine and excreted in the urine at elevated concentrations. The quantitative analysis of the urinary acylglycine profile provides a valuable diagnostic tool for clinicians, often complementing organic acid and acylcarnitine analyses.
This application note describes a robust and sensitive method for the quantification of a panel of urinary acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple sample preparation procedure and offers high specificity and throughput, making it suitable for clinical research and diagnostic settings.
Clinical Significance
Elevated levels of specific acylglycines in urine are indicative of particular metabolic disorders. For instance:
-
Isovalerylglycine is a key marker for Isovaleric Acidemia.
-
3-Methylcrotonylglycine is elevated in 3-Methylcrotonyl-CoA Carboxylase Deficiency.
-
Tiglylglycine is associated with disorders of isoleucine catabolism.
-
Hexanoylglycine and Suberylglycine are markers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency.
A comprehensive acylglycine profile can, therefore, aid in the differential diagnosis of various IEMs.
Experimental Workflow
The overall experimental workflow for the analysis of urinary acylglycines is depicted below. It involves urine sample collection, the addition of internal standards, a sample clean-up step, and subsequent analysis by LC-MS/MS.
Caption: Experimental workflow for urinary acylglycine analysis.
Metabolic Pathway of Acylglycine Formation
Acylglycines are formed through the conjugation of acyl-CoA molecules with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). This pathway serves as a detoxification mechanism to mitigate the accumulation of potentially toxic acyl-CoA species.
Caption: Formation and excretion of acylglycines.
Detailed Protocols
Materials and Reagents
-
Acylglycine standards (e.g., isovalerylglycine, 3-methylcrotonylglycine, etc.)
-
Stable isotope-labeled internal standards (e.g., d2-glycine conjugates)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
-
Urine collection containers
Sample Preparation Protocol (SPE Method)
This protocol is adapted from methods utilizing solid-phase extraction for sample clean-up.
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution.
-
Acidify the sample by adding 500 µL of 0.1 M HCl.
-
Condition an anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the acylglycines with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol (Dilution Method)
For a simpler and higher throughput approach, a "dilute-and-shoot" method can be employed.
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Dilute 50 µL of the urine supernatant with 450 µL of the internal standard solution (prepared in the initial mobile phase).
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters. Optimization will be required for specific instruments and columns.
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for urinary acylglycine analysis reported in the literature.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (nM) | LLOQ (nM) | Reference |
| Acetylglycine | 1.0 - 500 | 1 - 5 | |
| Propionylglycine | 1.0 - 500 | 1 - 5 | |
| Isobutyrylglycine | 1.0 - 500 | 1 - 5 | |
| Butyrylglycine | 1.0 - 500 | 1 - 5 | |
| 3-Methylcrotonylglycine | 1.0 - 500 | 1 - 5 | |
| Isovalerylglycine | 1.0 - 500 | 1 - 5 | |
| Hexanoylglycine | 1.0 - 500 | 1 - 5 | |
| Suberylglycine | 1.0 - 500 | 1 - 5 |
Table 2: Precision and Accuracy
| Method Performance Metric | Reported Value | Reference |
| Within-run Imprecision (CV) | < 10% | |
| Between-run Imprecision (CV) | < 10% | |
| Accuracy (Relative Error) | < 15% | |
| Mean Recoveries | 90.2 - 109.3% | |
| Linearity (r²) | > 0.99 |
Data Analysis
Quantification is performed by constructing a calibration curve for each analyte using the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. The concentration of each acylglycine in the unknown urine samples is then calculated from this curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of acylglycines in urine. This method is a powerful tool for the diagnosis and monitoring of inborn errors of metabolism, offering high throughput and requiring minimal sample preparation. The use of stable isotope-labeled internal standards ensures high accuracy and precision in quantification.
References
- 1. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 2. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative LC/MS-MS Analysis of Urinary Acylglycines: Application to theDiagnosis of Inborn Errors of Metabolism [iris.unina.it]
Application Note & Protocol: Synthesis and Purification of Suberylglycine-d4 for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Suberylglycine-d4, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. Suberylglycine is an acylglycine that can be elevated in certain inborn errors of metabolism, making its accurate quantification essential for diagnostic and research purposes.[1] The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing. This protocol outlines a feasible synthetic route and a robust purification strategy, followed by recommended analytical techniques for characterization and purity assessment.
Introduction
Suberylglycine is a dicarboxylic acid derivative formed through the conjugation of suberic acid and glycine.[1] In clinical research, elevated levels of suberylglycine can be an indicator of metabolic disorders, particularly those related to mitochondrial fatty acid β-oxidation.[1] Accurate and precise quantification of suberylglycine in biological matrices such as urine and plasma is therefore of significant interest. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for such quantitative analyses, requiring a high-purity, stable isotope-labeled internal standard.
This compound, with four deuterium atoms incorporated into the suberic acid backbone, serves as an ideal internal standard. Its chemical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling reliable quantification. This application note details a proposed methodology for the synthesis, purification, and characterization of this compound for use in research applications.
Synthesis of this compound
The proposed synthesis of this compound involves a two-step process: the synthesis of deuterated suberic acid (suberic acid-d4) followed by its coupling with glycine.
Part 1: Synthesis of Suberic Acid-d4
Proposed Reaction Scheme:
A potential precursor, such as a cyclic alkene, could be subjected to oxidative cleavage followed by reduction with a deuterium source. Alternatively, a di-halogenated alkane could undergo a Grignard reaction with deuterated carbon dioxide. For the purpose of this protocol, we will outline a hypothetical route starting from a commercially available precursor.
Experimental Protocol:
-
Materials: Deuterated starting material (e.g., 1,6-dibromohexane-d4), Magnesium turnings, Dry diethyl ether, Carbon dioxide (CO2), Hydrochloric acid (HCl).
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add dry diethyl ether to the flask.
-
Slowly add the deuterated starting material (e.g., 1,6-dibromohexane-d4) dissolved in dry diethyl ether to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, bubble dry carbon dioxide gas through the reaction mixture.
-
After the reaction is complete, quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude suberic acid-d4.
-
Part 2: Coupling of Suberic Acid-d4 with Glycine
The final step is the formation of the amide bond between suberic acid-d4 and glycine. This is a standard peptide coupling reaction.
Experimental Protocol:
-
Materials: Suberic acid-d4, Glycine methyl ester hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve suberic acid-d4 and glycine methyl ester hydrochloride in dichloromethane.
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the methyl ester of this compound.
-
Hydrolyze the methyl ester by dissolving the product in a mixture of methanol and aqueous sodium hydroxide solution and stirring at room temperature.
-
Monitor the reaction by TLC until completion.
-
Acidify the reaction mixture with dilute HCl to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification of this compound
Purification of the final product is critical to ensure its suitability as an internal standard. A combination of chromatographic techniques is recommended.
Experimental Protocol:
-
Initial Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Chromatographic Purification: For high purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
-
Column: A reversed-phase C18 column is suitable for this polar molecule.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase system for such compounds. .
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) can be used to monitor the elution of the product.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
-
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed. A variety of analytical techniques should be employed.
| Analytical Technique | Parameter Measured | Expected Result |
| Mass Spectrometry (MS) | Molecular Weight & Isotopic Enrichment | The mass spectrum should show the expected molecular ion peak for this compound. The isotopic distribution will confirm the incorporation of four deuterium atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure & Deuterium Incorporation | ¹H NMR will show a reduction in signal intensity at the positions of deuteration. ¹³C NMR will confirm the carbon skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity | A single sharp peak should be observed under optimized chromatographic conditions, indicating high purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | The spectrum should show characteristic peaks for the carboxylic acid and amide functional groups. |
Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Metabolic context and analytical application of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the synthesis and purification of this compound. The successful synthesis of this stable isotope-labeled internal standard is a critical step for enabling accurate and reliable quantification of suberylglycine in biological samples. The detailed experimental procedures and characterization methods outlined herein provide a solid foundation for researchers to produce high-purity this compound for their research needs. It is important to note that all synthetic procedures should be carried out by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and characterization of a series of deuterated cis,cis-octadeca-6,9-dienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suberylglycine-d4 for Newborn Screening of MCADD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid metabolism.[1] It is the most common disorder of fatty acid oxidation, and if undiagnosed, can lead to metabolic crises with hypoketoic hypoglycemia, lethargy, vomiting, seizures, coma, and even death.[1][2] Newborn screening (NBS) programs are essential for the early detection and management of MCADD, which significantly improves patient outcomes.[3]
The primary screening marker for MCADD is the measurement of octanoylcarnitine (C8) in dried blood spots (DBS) by tandem mass spectrometry (MS/MS).[4] However, elevated C8 levels can sometimes lead to false-positive results. To improve the specificity of screening, second-tier tests are employed, which involve the analysis of more specific biomarkers. One such critical biomarker is suberylglycine.
Suberylglycine is an acyl glycine that is typically present at very low levels in healthy individuals. In MCADD, the deficiency of the MCAD enzyme leads to an accumulation of medium-chain fatty acids, which are then metabolized through alternative pathways, resulting in a significant increase in the urinary excretion and blood concentration of suberylglycine. The use of a stable isotope-labeled internal standard, Suberylglycine-d4, allows for accurate and precise quantification of suberylglycine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the quantitative analysis of suberylglycine in dried blood spots using this compound as an internal standard, intended for use as a second-tier test in newborn screening for MCADD.
Metabolic Pathway in MCADD
In healthy individuals, medium-chain fatty acids are broken down in the mitochondria via β-oxidation to produce energy. The first step in this process is catalyzed by the enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD). In individuals with MCADD, this enzyme is deficient, leading to a blockage in the β-oxidation pathway. This results in the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA. These accumulated acyl-CoAs are then diverted into alternative metabolic pathways. One such pathway is the conjugation with glycine to form acylglycines, such as suberylglycine, which are then excreted. Another pathway involves omega-oxidation, leading to the formation of dicarboxylic acids.
Caption: Metabolic pathway disruption in MCADD leading to Suberylglycine formation.
Newborn Screening Workflow for MCADD
The newborn screening process for MCADD is a multi-step procedure designed to maximize detection while minimizing false positives. The use of this compound as an internal standard is integral to the second-tier testing phase, ensuring accurate quantification of the suberylglycine biomarker.
Caption: Newborn screening workflow for MCADD, highlighting the role of second-tier testing.
Quantitative Data
The analysis of suberylglycine in dried blood spots serves as a highly specific second-tier test for MCADD. The concentration of suberylglycine is markedly elevated in affected newborns compared to healthy controls. The use of this compound ensures the accuracy of these quantitative measurements.
Table 1: Representative Suberylglycine Concentrations in Dried Blood Spots
| Analyte | Healthy Newborns (μmol/L) | MCADD-affected Newborns (μmol/L) |
| Suberylglycine | Below Limit of Quantification | Significantly Elevated |
Note: Specific concentrations can vary between laboratories. The key diagnostic feature is the significant elevation from a baseline that is typically undetectable.
Table 2: Performance Characteristics of the UPLC-MS/MS Method
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~ 0.005 µmol/L |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (Bias %) | ± 15% |
| Recovery (%) | 85 - 115% |
Experimental Protocols
Protocol 1: Analysis of Suberylglycine in Dried Blood Spots by UPLC-MS/MS
This protocol describes the quantitative analysis of suberylglycine in dried blood spots using this compound as an internal standard.
1. Materials and Reagents
-
Suberylglycine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
3N HCl in n-butanol (prepared by bubbling HCl gas through n-butanol or commercially available)
-
Water (LC-MS grade) with 0.1% formic acid
-
Acetonitrile with 0.1% formic acid
-
Dried blood spot cards (Whatman 903 or equivalent)
-
96-well microtiter plates
-
Plate shaker
-
Plate dryer (nitrogen evaporator)
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ mass spectrometer or equivalent)
2. Preparation of Standards and Internal Standard
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of suberylglycine and this compound in methanol.
-
Working Calibrator Solutions: Serially dilute the suberylglycine stock solution with methanol to prepare a series of working calibrator solutions. These will be used to spike blank blood spots to create the calibration curve (e.g., 0.005 to 25.0 µmol/L).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of ~0.5 µmol/L.
3. Sample Preparation
-
Punch two 3.2 mm discs from each dried blood spot sample (calibrators, quality controls, and unknown samples) into a 96-well microtiter plate.
-
Add 100 µL of the internal standard working solution (this compound in methanol) to each well.
-
Seal the plate and agitate on a plate shaker for 30 minutes to extract the analytes.
-
Dry the extract completely under a stream of nitrogen at 40°C.
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 20 minutes for butylation.
-
Dry the contents again completely under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid).
-
Seal the plate, vortex briefly, and centrifuge for 5 minutes at 3000 x g.
-
Place the plate in the autosampler for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions
Table 3: UPLC Parameters
| Parameter | Setting |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 10 minutes |
Table 4: Representative UPLC Gradient
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 5 | 95 |
| 8.0 | 0.4 | 5 | 95 |
| 8.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Table 5: MS/MS Parameters (Positive ESI Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Suberylglycine (butyl ester) | 288.2 | 158.1 | 50 | 25 | 15 |
| This compound (butyl ester) | 292.2 | 162.1 | 50 | 25 | 15 |
Note: The m/z values are for the butylated derivatives. These values should be optimized for the specific instrument used.
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of suberylglycine to this compound against the concentration of the calibrators.
-
Use a linear regression model with a 1/x weighting to fit the calibration curve.
-
Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard for the quantification of suberylglycine in dried blood spots by UPLC-MS/MS is a robust and reliable method for the second-tier screening of MCADD in newborns. This approach significantly enhances the specificity of newborn screening programs, reducing the rate of false positives and ensuring that affected infants are promptly identified and receive appropriate clinical management. The detailed protocol provided herein serves as a comprehensive guide for laboratories aiming to implement this critical diagnostic test.
References
- 1. scispace.com [scispace.com]
- 2. Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots | MDPI [mdpi.com]
- 3. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 4. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Metabolomic Quantification of Suberylglycine using Suberylglycine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid β-oxidation. Accurate and precise quantification of suberylglycine in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of MCAD deficiency. This application note provides a detailed protocol for the targeted quantification of suberylglycine using a stable isotope-labeled internal standard, Suberylglycine-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thus ensuring high accuracy and reproducibility.[1][2][3][4][5]
This protocol is intended for researchers in clinical chemistry, metabolomics, and drug development who require a robust method for the quantification of suberylglycine.
Signaling Pathway and Metabolic Context
In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of octanoyl-CoA. This acyl-CoA is then conjugated with glycine to form suberylglycine, which is subsequently excreted in the urine. The measurement of suberylglycine, therefore, provides a direct indication of the metabolic dysfunction associated with MCAD deficiency.
Experimental Protocol
This protocol outlines the procedure for the quantification of suberylglycine in human urine.
Materials and Reagents
-
Suberylglycine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (control and sample)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Standard and Internal Standard Solutions
3.2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh 1 mg of Suberylglycine and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
3.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the Suberylglycine stock solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
3.2.3. Internal Standard Spiking Solution (100 ng/mL)
-
Dilute the this compound stock solution with 50% methanol in water to a final concentration of 100 ng/mL. This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation
-
Sample Thawing: Thaw frozen urine samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of urine sample, calibrator, or quality control.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube.
-
Protein Precipitation: Add 150 µL of ice-cold methanol to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis
3.4.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
3.4.2. Mass Spectrometry Conditions
The following are example parameters and should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
3.4.3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Suberylglycine | 232.1 | 76.1 | 100 | 15 |
| This compound | 236.1 | 80.1 | 100 | 15 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions on the specific mass spectrometer being used.
Data Analysis and Presentation
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of Suberylglycine to this compound against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
Table 1: Example Calibration Curve Data
| Calibrator Conc. (ng/mL) | Suberylglycine Peak Area | This compound Peak Area | Peak Area Ratio |
| 1 | 1500 | 150000 | 0.010 |
| 5 | 7600 | 152000 | 0.050 |
| 10 | 15500 | 155000 | 0.100 |
| 50 | 78000 | 156000 | 0.500 |
| 100 | 160000 | 160000 | 1.000 |
| 500 | 810000 | 162000 | 5.000 |
| 1000 | 1650000 | 165000 | 10.000 |
Quantification of Unknown Samples
The concentration of Suberylglycine in unknown samples is determined by interpolating the peak area ratio from the calibration curve.
Table 2: Example Quantification of Urine Samples
| Sample ID | Suberylglycine Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) |
| Control 1 | 2500 | 155000 | 0.016 | 1.6 |
| Patient A | 120000 | 160000 | 0.750 | 75.0 |
| Patient B | 450000 | 158000 | 2.848 | 284.8 |
Method Validation
For clinical applications, the method should be validated according to established guidelines (e.g., CLSI C62-A). Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: Assessed under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Poor ionization- Sample degradation | - Optimize MS source parameters- Ensure proper sample storage and handling |
| High Background Noise | - Contaminated mobile phase or column | - Use fresh mobile phases- Flush or replace the column |
| Poor Peak Shape | - Column degradation- Inappropriate mobile phase | - Replace the column- Adjust mobile phase composition |
| Inconsistent Internal Standard Area | - Inaccurate pipetting- Sample evaporation | - Use calibrated pipettes- Keep samples capped and cool in the autosampler |
| Non-linear Calibration Curve | - Detector saturation at high concentrations | - Extend the dilution series or use a quadratic fit |
Conclusion
This application note provides a comprehensive and detailed protocol for the targeted quantification of suberylglycine in human urine using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS provides a highly specific, sensitive, and reliable method for the diagnosis and monitoring of MCAD deficiency and for related research applications. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reproducible data for clinical and research purposes.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Suberylglycine Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is a dicarboxylic acylglycine that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1] Accurate and robust quantification of suberylglycine in plasma is essential for the diagnosis and monitoring of MCAD deficiency and for research into fatty acid oxidation disorders. This document provides detailed application notes and protocols for the sample preparation of plasma for suberylglycine quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The metabolic pathway leading to the formation of suberylglycine involves the glycine conjugation of suberyl-CoA, a product of omega-oxidation of fatty acids that accumulates when beta-oxidation is impaired.
Metabolic Pathway of Suberylglycine Formation
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate quantification of suberylglycine in plasma. The primary goals are to remove proteins and other interfering substances, such as phospholipids, and to concentrate the analyte of interest. The most common techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Internal Standard
For accurate quantification using LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A deuterated suberylglycine, such as Suberylglycine-(glycine-13C2, 15N), is an ideal choice as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2]
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[3] Acetonitrile is a commonly used solvent for this purpose.[4]
Experimental Workflow: Protein Precipitation
Detailed Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of deuterated suberylglycine internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by removing not only proteins but also other interfering substances like salts and phospholipids, leading to a cleaner extract and reduced matrix effects.[5] A mixed-mode or reversed-phase sorbent can be effective for extracting acylglycines.
Experimental Workflow: Solid-Phase Extraction
Detailed Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. A preliminary protein precipitation step as described in Protocol 1 (steps 3-5) can be performed to prevent clogging of the SPE cartridge. The resulting supernatant should be diluted with an appropriate buffer to ensure proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge by passing methanol followed by equilibration with water or an appropriate buffer as per the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute suberylglycine from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of acid or base depending on the sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. For suberylglycine, which is a relatively polar molecule, a polar organic solvent can be used for extraction after acidification of the plasma sample.
Experimental Workflow: Liquid-Liquid Extraction
References
- 1. caymanchem.com [caymanchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. agilent.com [agilent.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suberylglycine-d4 in the Analysis of Fatty Acid Oxidation
Introduction
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway responsible for energy production, particularly during periods of fasting or metabolic stress.[1][2] Genetic defects in the enzymes of this pathway lead to a group of inherited metabolic diseases known as fatty acid oxidation disorders (FAODs).[2][3][4] These disorders can cause a range of severe clinical symptoms, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and sudden infant death.
The diagnosis and monitoring of FAODs rely on the identification of specific biomarkers that accumulate as a result of the enzymatic block. One such key biomarker is suberylglycine , an acylglycine that is elevated in the urine of patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), one of the most common FAODs. A blockage in the FAO pathway leads to the accumulation of medium-chain acyl-CoAs, which are then diverted to alternative detoxification pathways, including conjugation with glycine to form acylglycines like suberylglycine.
Accurate quantification of suberylglycine is crucial for the diagnosis and management of these disorders. While the user's query mentions metabolic flux analysis, current scientific literature does not support the use of suberylglycine-d4 as a tracer for this purpose. Instead, its primary and critical application is as a stable isotope-labeled internal standard for quantitative analysis of endogenous suberylglycine by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in this context.
Application Note 1: Diagnosis of Fatty Acid Oxidation Disorders
Principle:
In a healthy individual, fatty acids are completely broken down into acetyl-CoA. In FAODs, a specific enzyme deficiency causes the accumulation of intermediate acyl-CoA esters. These intermediates are then conjugated with glycine by the enzyme glycine N-acyltransferase and excreted in the urine as acylglycines. The profile of these acylglycines is characteristic of the specific enzyme defect. For example, elevated levels of suberylglycine and n-hexanoylglycine are highly indicative of MCADD. Therefore, the quantitative analysis of urinary acylglycines is a cornerstone of diagnosing FAODs.
Application:
-
Differential Diagnosis: Analysis of urinary acylglycines, including suberylglycine, helps differentiate between various FAODs.
-
Newborn Screening Confirmation: Following an abnormal newborn screen showing elevated medium-chain acylcarnitines, urinary acylglycine analysis provides confirmatory evidence for MCADD.
-
Monitoring: While less common, monitoring suberylglycine levels can provide insights into the metabolic control of a patient.
Application Note 2: Quantitative Biomarker Analysis using Stable Isotope Dilution
Principle:
The gold-standard for accurate quantification of small molecules in complex biological matrices like urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution. In this method, a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the sample preparation process.
This compound is an ideal internal standard because:
-
It is chemically identical to endogenous suberylglycine, so it behaves identically during extraction, derivatization, and chromatographic separation.
-
It is distinguishable by the mass spectrometer due to its higher mass (4 additional neutrons from the deuterium atoms).
-
By measuring the ratio of the MS signal of the endogenous analyte to the internal standard, any variations in sample volume, extraction efficiency, or instrument response can be precisely corrected for, leading to highly accurate and reproducible quantification.
Quantitative Data
The following tables provide representative data for the analysis of suberylglycine.
Table 1: Typical Urinary Suberylglycine Concentrations
| Population | Suberylglycine Concentration (µmol/mmol creatinine) |
| Healthy Controls | < 1.0 |
| MCADD Patients (symptomatic) | > 10 (can be significantly higher) |
| MCADD Patients (asymptomatic) | Often elevated, but can be normal |
Note: These values are illustrative. Reference ranges should be established by individual laboratories.
Table 2: Example LC-MS/MS Parameters for Suberylglycine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Suberylglycine | 232.1 | 76.1 | Positive |
| This compound (Internal Standard) | 236.1 | 76.1 | Positive |
Note: Ions correspond to the [M+H]+ adduct. The specific transitions may require optimization based on the instrument used.
Visualizations
Caption: Pathophysiology of Suberylglycine Formation in MCAD Deficiency.
Caption: Workflow for Quantitative Analysis of Suberylglycine.
Experimental Protocols
Protocol 1: Sample Preparation for Urinary Acylglycine Analysis
This protocol describes a general method for the extraction of acylglycines from urine samples.
Materials:
-
Urine sample
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge and tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a precise volume (e.g., 50 µL) of the this compound internal standard solution to each urine sample. Vortex briefly to mix.
-
-
Acidification & Extraction:
-
Acidify the sample by adding 50 µL of 1M HCl.
-
Condition an SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and polar interferences.
-
Elute the acylglycines with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex, then transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification of Suberylglycine
This protocol provides a starting point for developing an LC-MS/MS method. Optimization for specific instrumentation is required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibrate at 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Suberylglycine: Monitor the transition from the precursor ion (m/z 232.1) to a characteristic product ion (e.g., m/z 76.1).
-
This compound: Monitor the transition from the precursor ion (m/z 236.1) to the same product ion (m/z 76.1).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both transitions.
Data Analysis:
-
Integrate the peak areas for both the suberylglycine and this compound MRM transitions.
-
Calculate the peak area ratio (Suberylglycine Area / this compound Area).
-
Generate a calibration curve by analyzing standards containing known concentrations of suberylglycine and a fixed concentration of this compound. Plot the peak area ratio against the concentration of the analyte.
-
Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
References
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dph.illinois.gov [dph.illinois.gov]
- 4. Clinical manifestations and management of fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Suberylglycine using a Stable Isotope-Labeled Internal Standard
Establishing a Robust Calibration Curve with Suberylglycine-d4 for LC-MS/MS
Introduction
Suberylglycine is an acylglycine that serves as a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] MCAD deficiency is a disorder of fatty acid β-oxidation that can lead to severe metabolic crises.[4][5] Accurate and precise quantification of suberylglycine in biological matrices like urine and blood is essential for clinical diagnosis and research.
The internal standard method is a widely used technique in analytical chemistry to improve the accuracy and precision of quantitative analysis. This method corrects for variations in sample preparation and instrument response by adding a known amount of a structurally similar, isotopically labeled compound to every sample and standard. This compound, a deuterated analog of suberylglycine, is an ideal internal standard (IS) because it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.
This application note provides a detailed protocol for establishing a calibration curve for the quantification of suberylglycine using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Internal Standardization
The core principle of the internal standard method is the use of a response ratio. A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte for a series of calibration standards. This ratio corrects for potential sample loss during preparation and fluctuations in injection volume or mass spectrometer response, as both the analyte and the internal standard are affected proportionally. The concentration of the analyte in an unknown sample is then determined by calculating its signal ratio to the internal standard and interpolating from this calibration curve.
Metabolic Pathway Context
Suberylglycine is formed when the normal mitochondrial β-oxidation of medium-chain fatty acids is impaired. In MCAD deficiency, the accumulation of medium-chain acyl-CoAs, such as suberyl-CoA, leads to their alternative metabolism through conjugation with glycine by the enzyme glycine N-acyltransferase. This process results in elevated levels of suberylglycine, which is then excreted in the urine.
References
- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Suberylglycine-d4 in Clinical Diagnostic Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine-d4 is a stable isotope-labeled internal standard crucial for the accurate quantification of suberylglycine in biological matrices. Its primary application in clinical diagnostic laboratories is the determination of suberylglycine levels for the diagnosis and monitoring of inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3] MCAD deficiency is an autosomal recessive disorder of fatty acid β-oxidation, which can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, and in some cases, sudden infant death if left undiagnosed.[4][5]
Elevated levels of suberylglycine, an acyl glycine metabolite, in urine are a key biomarker for MCAD deficiency. The use of this compound in isotope dilution mass spectrometry assays allows for precise and accurate quantification of endogenous suberylglycine, correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in a clinical diagnostic setting.
Principle of the Assay
The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is added as an internal standard to a patient's urine sample. The sample is then processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the endogenous, unlabeled suberylglycine to the stable isotope-labeled this compound is measured. This ratio is used to calculate the precise concentration of suberylglycine in the original sample, by comparing it to a calibration curve prepared with known concentrations of unlabeled suberylglycine and a constant concentration of the internal standard.
Clinical Significance
The quantification of urinary suberylglycine is a critical component of the diagnostic workup for suspected MCAD deficiency, often as a confirmatory test following an abnormal newborn screening result showing elevated octanoylcarnitine (C8). While octanoylcarnitine is a primary marker, urinary acylglycine profiles, including suberylglycine, provide increased specificity and can help in differentiating MCAD deficiency from other conditions.
Data Presentation
The following tables summarize quantitative data for key biomarkers in the diagnosis of MCAD deficiency.
Table 1: Urinary Acylglycine Concentrations
| Analyte | Healthy Controls (µmol/mmol creatinine) | MCAD Deficiency Patients (µmol/mmol creatinine) |
| n-Hexanoylglycine | Undetectable to low | Significantly elevated |
| 3-Phenylpropionylglycine | Undetectable to low | Significantly elevated |
| Suberylglycine | Undetectable to low | Elevated |
Note: The range of urinary suberylglycine in healthy controls receiving medium-chain triglyceride (MCT) formula can overlap with values seen in asymptomatic MCAD deficiency patients, making the measurement of other acylglycines like n-hexanoylglycine and 3-phenylpropionylglycine crucial for a definitive diagnosis.
Table 2: Plasma Acylcarnitine Profile in Newborn Screening for MCAD Deficiency
| Analyte | Normal Newborns (µmol/L) | Newborns with MCAD Deficiency (µmol/L) |
| Octanoylcarnitine (C8) | < 0.22 - 1.0 | > 1.5 - 28.3 |
| Hexanoylcarnitine (C6) | Low | Elevated |
| Decanoylcarnitine (C10) | Low | Elevated |
Data synthesized from multiple sources indicating typical ranges. Actual cutoff values may vary between laboratories.
Experimental Protocols
Protocol 1: Quantification of Urinary Suberylglycine using LC-MS/MS
This protocol outlines the steps for the quantitative analysis of suberylglycine in urine samples using this compound as an internal standard.
1. Materials and Reagents:
-
Urine samples (patient, quality control, and calibrators)
-
Suberylglycine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Centrifuge tubes and vials
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean centrifuge tube, add 100 µL of the urine supernatant.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity, e.g., 10 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters (Example):
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Suberylglycine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard, typically a +4 Da shift from the unlabeled analyte)
-
-
Instrument settings (e.g., collision energy, declustering potential) should be optimized for each specific instrument and transition.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of suberylglycine into a control urine matrix.
-
Process the calibration standards and quality control samples alongside the patient samples using the same procedure.
-
Generate a calibration curve by plotting the peak area ratio of suberylglycine to this compound against the concentration of suberylglycine.
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Calculate the concentration of suberylglycine in the patient samples using the regression equation from the calibration curve.
Visualizations
Caption: Metabolic pathway of MCAD deficiency.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Metabolism - Biochemistry - Medbullets Step 1 [step1.medbullets.com]
- 3. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 4. canadacommons.ca [canadacommons.ca]
- 5. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Mutations Identified by MS/MS-Based Prospective Screening of Newborns Differ from Those Observed in Patients with Clinical Symptoms: Identification and Characterization of a New, Prevalent Mutation That Results in Mild MCAD Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suberylglycine-d4 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for Suberylglycine-d4 analysis using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a focus on troubleshooting signal intensity problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
Suberylglycine is an acylglycine that can serve as a biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism.[1] this compound is a stable isotope-labeled internal standard used in quantitative mass spectrometry assays. It is chemically identical to Suberylglycine but has four deuterium atoms, making it heavier. This mass difference allows the mass spectrometer to distinguish it from the naturally occurring analyte. By adding a known amount of this compound to a sample, it can be used to accurately quantify the concentration of Suberylglycine, as it compensates for variations during sample preparation and analysis.
Q2: I am observing a low signal for my this compound internal standard. What are the potential causes?
Low signal intensity for a deuterated internal standard like this compound can arise from several factors, which can be broadly categorized into three areas:
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Sample-Related Issues: Problems originating from the sample matrix itself or the handling of the sample.
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Chromatography-Related Issues: Problems related to the separation of the analyte and internal standard on the LC system.
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Mass Spectrometry-Related Issues: Problems with the instrument settings and detection.
The following sections will delve into specific troubleshooting strategies for each of these categories.
Troubleshooting Guides
Low Signal Intensity
A diminished or absent signal for this compound is a common issue that can compromise the accuracy of your quantitative results. This guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Signal Intensity
Caption: A flowchart outlining the systematic troubleshooting process for low this compound signal intensity.
Quantitative Data Tables
Effective troubleshooting often requires comparing observed data against expected values. The tables below provide proposed and typical parameters for the analysis of Suberylglycine and its deuterated internal standard.
Table 1: Proposed MRM Transitions for Suberylglycine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Notes |
| Suberylglycine | 218.1 | 76.1 | 50 | Product ion corresponds to the glycine fragment. |
| This compound | 222.1 | 80.1 | 50 | Assumes deuteration on the glycine moiety. |
Note: These are proposed transitions based on the common fragmentation pattern of acylglycines. Optimal transitions should be determined empirically on your specific instrument.
Table 2: Typical Mass Spectrometer Parameters for Acylglycine Analysis
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 10 - 25 eV |
Note: These are starting parameters and should be optimized for your specific instrument and method.
Signal Variability and Poor Reproducibility
Inconsistent signal intensity of this compound across a sample batch can lead to poor precision and inaccurate quantification.
Logical Relationship for Troubleshooting Signal Variability
Caption: Diagram illustrating the parallel investigation of sample preparation and system performance for signal variability issues.
Experimental Protocols
A robust and well-defined experimental protocol is essential for reproducible results. The following is a general protocol for the analysis of Suberylglycine in urine using this compound as an internal standard.
Protocol: Quantification of Suberylglycine in Urine
1. Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol/water (50:50, v/v) to a working concentration of 1 µg/mL.
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
To 100 µL of the urine supernatant, add 10 µL of the 1 µg/mL this compound working solution.
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Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions and Parameters: Refer to Tables 1 and 2 and optimize on your instrument.
Experimental Workflow
Caption: A visual representation of the experimental workflow for the quantification of Suberylglycine in urine.
By following these troubleshooting guides and implementing the provided experimental protocol, researchers can effectively address issues with this compound signal intensity and ensure the generation of high-quality, reliable data in their mass spectrometry experiments.
References
mitigating matrix effects in urinary acylglycine analysis with Suberylglycine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suberylglycine-d4 to mitigate matrix effects in urinary acylglycine analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for urinary acylglycine analysis?
A1: The urine matrix is complex and highly variable between individuals, containing numerous endogenous compounds.[1] These compounds can interfere with the ionization of target acylglycines in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically almost identical to the analytes of interest and co-elutes with them.[2] By adding a known amount of the SIL-IS to each sample, it experiences the same matrix effects as the target analytes.[2] The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.
Q2: What are the ideal characteristics of a stable isotope-labeled internal standard for this application?
A2: An ideal SIL-IS should:
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Be chemically and structurally analogous to the analytes being measured.
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Have a sufficient mass shift (typically ≥3 amu) to prevent spectral overlap with the unlabeled analyte.
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Exhibit high isotopic purity to avoid contributing to the analyte's signal.
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Co-elute chromatographically with the target analytes to ensure it is subjected to the same matrix effects at the same time.
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Be stable and not undergo isotopic exchange during sample preparation and analysis.
Q3: Can this compound be used to correct for all acylglycines in a panel?
A3: this compound is structurally similar to other medium- and long-chain dicarboxylic acylglycines and is expected to behave similarly during extraction and chromatographic separation. Therefore, it can be an effective internal standard for the quantification of these related compounds.[3] For a broad panel of acylglycines with varying chemical properties (e.g., short-chain vs. long-chain), a mixture of several deuterated internal standards that more closely match the different analyte structures may provide the most accurate results.
Q4: What are the common sample preparation methods for urinary acylglycine analysis?
A4: A common and straightforward method involves a "dilute-and-shoot" approach, where the urine sample is simply diluted with a solvent (often the initial mobile phase), followed by the addition of the internal standard solution, centrifugation to remove particulates, and direct injection into the LC-MS/MS system. Some protocols may incorporate a protein precipitation step or solid-phase extraction (SPE) for cleaner samples, especially if matrix effects are severe. Derivatization, for example with butanol, may also be used to improve the chromatographic properties and sensitivity of the acylglycines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the analytes (acylglycines are acidic). 3. Dilute the sample in the initial mobile phase. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects not fully compensated by the IS. 3. Instability of the LC-MS/MS system. | 1. Ensure precise and consistent pipetting of sample, solvent, and internal standard. 2. Increase the dilution factor of the urine sample. Optimize the chromatographic separation to better resolve analytes from interfering matrix components. 3. Perform system suitability tests and recalibrate the mass spectrometer. |
| Inaccurate Quantification (Poor Accuracy) | 1. Incorrect concentration of the internal standard or calibration standards. 2. The internal standard does not co-elute perfectly with the analyte, leading to differential matrix effects. 3. Presence of an interfering compound with the same mass transition as the analyte or internal standard. | 1. Prepare fresh standards and verify their concentrations. 2. Adjust the chromatographic gradient to achieve co-elution. The deuterium isotope effect can sometimes cause a slight shift in retention time. 3. Review the chromatograms for interfering peaks. If present, improve the chromatographic separation or select a different mass transition. |
| Low Signal Intensity / No Peak Detected | 1. The concentration of the analyte is below the limit of detection (LOD). 2. Severe ion suppression due to matrix effects. 3. Issues with the mass spectrometer settings (e.g., incorrect MRM transitions). | 1. Consider a sample concentration step (e.g., solid-phase extraction), though this may increase matrix effects. 2. Dilute the sample further to reduce the concentration of interfering matrix components. 3. Verify the MRM transitions and optimize the collision energy and other MS parameters. |
Quantitative Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by correcting for matrix-induced signal suppression or enhancement. The table below provides an illustrative example of the kind of data obtained from a method validation experiment.
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected performance improvement when using an internal standard. Actual results may vary.
| Analyte | Matrix Effect without IS (% Signal Suppression) | Recovery with IS Correction (%) | Precision with IS (%RSD) |
| Hexanoylglycine | -45% | 98.5% | 4.2% |
| Suberylglycine | -52% | 101.2% | 3.8% |
| Phenylpropionylglycine | -38% | 99.1% | 5.1% |
| Octanoylglycine | -55% | 102.5% | 4.5% |
Experimental Protocols
Detailed Methodology: Urinary Acylglycine Analysis by LC-MS/MS
This protocol describes a "dilute-and-shoot" method for the quantification of acylglycines in human urine using this compound as an internal standard.
1. Materials and Reagents:
-
Urine samples (stored at -80°C)
-
This compound (Internal Standard)
-
Acylglycine analytical standards
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Methanol (for stock solutions)
2. Preparation of Standards and Internal Standard:
-
Acylglycine Stock Solutions: Prepare individual stock solutions of each acylglycine analyte in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volumes of the acylglycine stock solutions into a pooled, analyte-free urine matrix to achieve a concentration range of 0.1 to 100 µM.
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Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at 1 mg/mL.
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Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 10 µM.
3. Sample Preparation:
-
Thaw urine samples and standards on ice.
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Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
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In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 400 µL of 50:50 acetonitrile:water.
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Add 50 µL of the 10 µM this compound internal standard working solution to each tube.
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Vortex briefly to mix.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10-10.1 min: 98-2% B
-
10.1-12 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis:
-
Quantify the acylglycines by calculating the peak area ratio of each analyte to the this compound internal standard.
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Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of acylglycines in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for urinary acylglycine analysis.
Caption: Mitigation of matrix effects using an internal standard.
References
Technical Support Center: Optimization of Suberylglycine-d4 as an Internal Standard
Welcome to the technical support center for the optimization of Suberylglycine-d4 as an internal standard (IS) in bioanalytical methods. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a bioanalytical assay?
This compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to compensate for variability during the analytical process.[1][2] Because it is structurally and chemically almost identical to the analyte of interest (suberylglycine), it behaves similarly during sample preparation, extraction, and injection. By adding a known and constant concentration of this compound to all samples, including calibration standards and quality controls, it is possible to normalize the analyte's response, which significantly improves the precision and accuracy of the quantitative results.[1]
Q2: Why is it crucial to optimize the concentration of this compound?
Optimizing the concentration of this compound is critical for several reasons:
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Minimizing Variability: An appropriate concentration ensures a consistent and reproducible signal across all samples, which is essential for accurate quantification.[2]
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Avoiding Detector Saturation: A concentration that is too high can saturate the mass spectrometer detector, leading to non-linear responses and inaccurate results.
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Ensuring Adequate Signal-to-Noise Ratio: A concentration that is too low may result in a poor signal-to-noise ratio, making it difficult to distinguish the internal standard peak from the background noise.
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Accurate Compensation for Matrix Effects: The concentration of the internal standard can influence how well it compensates for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[3]
Q3: What are the signs of a suboptimal this compound concentration?
Several indicators may suggest that the concentration of this compound is not optimal:
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High Variability in IS Peak Area: Significant variation in the this compound peak area across a batch of samples (e.g., a coefficient of variation (%CV) greater than 15%) can indicate an issue.
-
Poor Assay Precision and Accuracy: Inaccurate or imprecise results for quality control (QC) samples can be a symptom of a suboptimal IS concentration.
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Non-linear Calibration Curves: If the calibration curve is consistently non-linear, it could be due to an inappropriate internal standard concentration affecting the analyte-to-IS response ratio.
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Inconsistent Analyte/IS Ratios: If the ratio of the analyte peak area to the IS peak area is not consistent for samples of the same concentration, the IS may not be effectively compensating for variability.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across samples. | The concentration is too low, leading to a poor signal-to-noise ratio. | Increase the concentration of this compound to a level that provides a robust and reproducible signal well above the background noise. |
| Inconsistent sample preparation or injection volumes. | Review and standardize the sample preparation and injection procedures to ensure consistency. | |
| Analyte signal is suppressed or enhanced. | The concentration of this compound is too high, leading to competition for ionization with the analyte. | Decrease the concentration of this compound. The ideal concentration should not significantly impact the ionization of the analyte. |
| Significant matrix effects are present. | Optimize sample clean-up procedures to remove interfering matrix components. Evaluate different this compound concentrations to find one that effectively tracks and compensates for the matrix effect. | |
| The calibration curve is not linear. | The this compound concentration is causing detector saturation at higher analyte concentrations. | Reduce the concentration of this compound to ensure the response remains within the linear dynamic range of the detector. |
| The analyte-to-IS response ratio is not constant across the calibration range. | Re-evaluate the chosen this compound concentration. It may be necessary to test a range of concentrations to find one that provides a consistent response ratio. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
Objective: To identify a this compound concentration that provides a stable and reproducible signal without interfering with the analyte quantification, while effectively compensating for analytical variability.
Materials:
-
This compound stock solution
-
Analyte (suberylglycine) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare a Series of Internal Standard Working Solutions:
-
From the this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL). The appropriate range will depend on the expected analyte concentrations and the sensitivity of the mass spectrometer.
-
-
Spike Blank Matrix Samples:
-
Prepare three sets of samples by spiking the blank biological matrix:
-
Set A (IS only): Spike with each of the this compound working solutions.
-
Set B (Analyte at Low QC level + IS): Spike with the analyte to a concentration corresponding to the low quality control (LQC) level and with each of the this compound working solutions.
-
Set C (Analyte at High QC level + IS): Spike with the analyte to a concentration corresponding to the high quality control (HQC) level and with each of the this compound working solutions.
-
-
-
Sample Preparation and Analysis:
-
Process all prepared samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples in triplicate using the LC-MS/MS method.
-
-
Data Evaluation:
-
Assess IS Response: For Set A, evaluate the peak area and signal-to-noise ratio of this compound at each concentration. The ideal concentration should yield a consistent and robust peak well above the background noise.
-
Evaluate IS Variability: Calculate the coefficient of variation (%CV) for the this compound peak area at each concentration across the replicate injections. Aim for a %CV of less than 15%.
-
Assess Impact on Analyte Signal: For Sets B and C, compare the analyte peak area at each this compound concentration. A significant decrease in the analyte peak area as the IS concentration increases may indicate ion suppression.
-
Evaluate Analyte/IS Response Ratio Consistency: For Sets B and C, calculate the ratio of the analyte peak area to the this compound peak area. The optimal IS concentration should result in a consistent ratio for a given analyte concentration.
-
Acceptance Criteria for Optimal Concentration:
-
The this compound peak should be symmetrical and have a signal-to-noise ratio of at least 20.
-
The %CV of the this compound peak area should be ≤15%.
-
The presence of this compound should not significantly suppress or enhance the analyte signal (less than a 15% change in analyte peak area compared to a sample without IS).
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The analyte/IS peak area ratio should be consistent and reproducible.
Data Presentation
Table 1: Hypothetical Results of this compound Concentration Optimization
| This compound Concentration (ng/mL) | Average IS Peak Area | IS Peak Area %CV | Analyte Peak Area (at LQC) | Analyte Peak Area (at HQC) | Analyte/IS Ratio Consistency (%CV at LQC) | Analyte/IS Ratio Consistency (%CV at HQC) | Assessment |
| 10 | 5,000 | 25% | 100,000 | 1,000,000 | 22% | 20% | Suboptimal: High variability, poor consistency. |
| 50 | 25,000 | 12% | 98,000 | 990,000 | 10% | 8% | Promising: Good variability and consistency. |
| 100 | 55,000 | 8% | 95,000 | 960,000 | 5% | 4% | Optimal: Low variability, excellent consistency. |
| 250 | 150,000 | 7% | 75,000 | 780,000 | 6% | 5% | Suboptimal: Potential ion suppression of analyte. |
| 500 | 350,000 | 6% | 50,000 | 550,000 | 7% | 6% | Suboptimal: Significant ion suppression of analyte. |
Visualizations
Caption: Workflow for the optimization of this compound concentration.
Caption: Relationship between IS concentration and assay performance.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. texilajournal.com [texilajournal.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing isotopic exchange of deuterium in Suberylglycine-d4
Welcome to the technical support center for Suberylglycine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for isotopic exchange of deuterium atoms during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange, and why is it a concern for this compound?
Deuterium isotopic exchange is a chemical reaction where a deuterium atom (D) covalently bonded to a molecule is replaced by a protium (H) atom from the surrounding environment, or vice versa.[1] This is a critical issue when using this compound as an internal standard in quantitative mass spectrometry, as the loss of deuterium atoms leads to a mass shift. This "back-exchange" can compromise the accuracy and reliability of measurements by causing an underestimation of the analyte concentration.[2][3]
Q2: Which deuterium atoms on my this compound are most susceptible to exchange?
The stability of the deuterium labels depends entirely on their location in the molecule.
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Highly Labile Positions: Protons (and any corresponding deuterons) attached to heteroatoms, such as the carboxylic acid hydroxyl (-COOH) and the amide nitrogen (-NH-), are highly labile and will exchange almost instantaneously in the presence of protic solvents like water or methanol. Deuterium labels are typically not placed in these positions for tracer applications.
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Potentially Labile Positions (α-Carbons): The four deuterium atoms in this compound are most likely located on the carbon atoms adjacent to the carbonyl groups (alpha-carbons). While significantly more stable than deuterons on heteroatoms, these C-D bonds are susceptible to exchange under either acidic or, more significantly, basic conditions through a process called enolization.[4][5]
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Stable Positions: Protons on the other carbon atoms of the suberyl backbone are generally stable and not prone to exchange under typical analytical conditions.
Q3: What are the primary experimental factors that promote deuterium back-exchange?
Several factors can accelerate the rate of deuterium exchange. Controlling these variables is the key to maintaining the isotopic purity of your standard. The most critical factors are pH, temperature, and the type of solvent used.
Q4: My mass spectrometry results show a distribution of masses (e.g., M+4, M+3, M+2). Is this caused by isotopic exchange?
It is highly likely. A distribution of masses where the lower masses become more prominent over time or after specific sample processing steps is a classic sign of deuterium back-exchange. This indicates that a portion of your this compound population has lost one or more deuterium atoms, replacing them with hydrogen.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label observed immediately after dissolution. | The solvent is protic (e.g., H₂O, Methanol) and at a non-optimal pH. Basic or neutral pH significantly accelerates exchange of α-deuterons. | Use a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6) for reconstitution. If an aqueous solution is necessary, use a D₂O-based buffer or ensure the pH is adjusted to the minimum exchange rate range of 2.5-3.0. |
| Deuterium loss increases during sample processing or LC-MS analysis. | 1. Suboptimal Quench Conditions: The exchange reaction continues if not properly halted. 2. High Temperature: Liquid chromatography systems running at ambient or elevated temperatures will accelerate back-exchange. 3. Long Analysis Time: The longer the sample is exposed to a protic mobile phase, the more exchange will occur. | 1. Quench Effectively: If the sample is in a protic solution, rapidly lower the temperature to ~0°C and the pH to 2.3-2.6 to minimize the exchange rate before injection. 2. Control Temperature: Perform all post-quench liquid chromatography steps at low temperatures (0-1°C) using a chilled autosampler and column manager. 3. Minimize Runtimes: Use shorter LC gradients and faster flow rates where possible to reduce the sample's exposure time to the protic mobile phase. |
| Inconsistent quantification results across different batches. | 1. Improper Storage: Exposure to atmospheric moisture during storage can lead to gradual deuterium loss. 2. Contaminated Solvents: Using solvents from bottles that have been opened multiple times can introduce moisture. | 1. Store Properly: Store this compound solid under an inert atmosphere (argon or nitrogen) in a desiccator. Store stock solutions in sealed vials with minimal headspace at -20°C or below. 2. Use Fresh Solvents: Use fresh, high-purity anhydrous solvents from a newly opened bottle for preparing critical stock solutions. |
Factors Influencing Deuterium Exchange Rate
| Factor | Condition for Minimum Exchange | Condition for Maximum Exchange | Citation |
| pH | ~2.5 - 3.0 | Basic (pH > 7) and Strongly Acidic (pH < 2) | |
| Temperature | Low (~0°C or below) | High (Ambient or Elevated) | |
| Solvent | Anhydrous Aprotic (e.g., Acetonitrile) | Protic (e.g., H₂O, Methanol) | |
| Exposure Time | Minimized (fast processing) | Prolonged | |
| Catalysts | Absent | Presence of Acid or Base Catalysts |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis with Minimized Back-Exchange
This protocol is adapted from standard Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflows, which are designed to minimize back-exchange.
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Preparation of Quench Buffer: Prepare a quench buffer with a final pH of 2.5. This can be a formic acid solution in water. Keep this buffer on ice at all times.
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Sample Preparation:
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Reconstitute the this compound standard in a suitable anhydrous aprotic solvent to create a concentrated stock solution.
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Perform serial dilutions into the appropriate experimental matrix (e.g., plasma, urine). Conduct this step at low temperature (on ice) if the matrix is aqueous.
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Quenching the Reaction:
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Prior to injection, dilute the sample with the ice-cold quench buffer (e.g., a 1:1 dilution). This step is critical to lower the pH and temperature, thereby "locking in" the deuterium labels.
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LC-MS Analysis:
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Use a chromatography system where the autosampler, column, and solvent lines are chilled to 0-1°C.
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Inject the quenched sample immediately.
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Employ a rapid LC gradient to minimize the analysis time.
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Monitor the mass of the analyte to ensure the M+4 isotopic peak remains dominant.
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Protocol 2: Preparation and Handling of Anhydrous Solvents
Maintaining an anhydrous environment is critical for preventing deuterium exchange, especially during storage and stock solution preparation.
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Glassware Preparation:
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Place all necessary glassware (vials, volumetric flasks, pipette tips) in an oven at 150°C for at least 4 hours (overnight is preferred).
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Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant like silica gel.
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Solvent Handling:
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Use a brand new, sealed bottle of high-purity anhydrous solvent (e.g., acetonitrile, ≤0.005% water).
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If possible, perform all transfers inside a glove box or glove bag filled with an inert gas (dry nitrogen or argon).
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If a glove box is unavailable, uncap the solvent and deuterated standard for the minimum time possible. Use a dry syringe to withdraw the solvent and transfer it to the vial containing the this compound solid.
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Immediately cap the vial tightly with a PTFE-lined cap.
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Storage:
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Seal the prepared stock solution vial with parafilm for extra protection against atmospheric moisture.
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Store at -20°C or -80°C.
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Mechanism of Exchange
The most probable mechanism for the exchange of deuterium atoms on the alpha-carbons of this compound is through the formation of an enolate intermediate. This process is catalyzed by both acids and bases, but is significantly faster under basic conditions.
References
Technical Support Center: Optimizing Suberylglycine Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for suberylglycine analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in the LC-MS/MS analysis of suberylglycine. This guide addresses specific issues and provides actionable solutions.
Problem 1: Peak Tailing
Q: My suberylglycine peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for suberylglycine, a dicarboxylic acid, is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1] Here’s a step-by-step approach to troubleshoot this issue:
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Mobile Phase pH: Suberylglycine has two carboxylic acid functional groups.[1] The pH of the mobile phase plays a crucial role in its ionization state. At a pH close to its pKa, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.
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Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups. Adding a small amount of a volatile acid like formic acid (typically 0.1%) to the mobile phase can suppress the ionization of the silanol groups on the silica-based stationary phase and ensure suberylglycine is in a single protonated state, which generally results in better peak shape.
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Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of suberylglycine, causing peak tailing.
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Solution:
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Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of free silanol groups.
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Mobile Phase Additive: The addition of a small concentration of a volatile buffer, such as ammonium formate or ammonium acetate, to the mobile phase can help to shield the silanol groups and improve peak shape.[2]
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Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak tailing.
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Solution: Reduce the injection volume or dilute the sample.
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Metal Contamination: Trace metal contamination in the sample, vials, or LC system can chelate with the dicarboxylic acid moiety of suberylglycine, causing peak tailing.
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Solution: Use high-purity solvents and sample vials. If contamination is suspected in the LC system, flushing with a chelating agent may be necessary.
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Problem 2: Poor Resolution and Co-elution
Q: I am having difficulty separating suberylglycine from other matrix components or isomeric compounds. How can I improve the resolution?
A: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to enhance the separation of suberylglycine:
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Optimize the Chromatographic Gradient: A shallow gradient can improve the separation of closely eluting compounds.
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Solution: Decrease the rate of change of the organic solvent concentration in your gradient program, especially around the elution time of suberylglycine.
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Column Chemistry: The choice of stationary phase can significantly impact selectivity.
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Solution:
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C18 vs. C8: While C18 columns are widely used, a C8 column, being less hydrophobic, might provide different selectivity and could be beneficial if suberylglycine is co-eluting with more hydrophobic compounds.
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Particle Size: Using a column with smaller particle size (e.g., sub-2 µm) will increase column efficiency and, consequently, resolution. This will, however, lead to higher backpressure.
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Mobile Phase Composition: The type of organic solvent can alter the selectivity of the separation.
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Solution: If you are using acetonitrile, try methanol as the organic modifier, or vice versa. The different solvent properties can change the elution order and improve resolution.
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Problem 3: Low Signal Intensity or Poor Sensitivity
Q: The signal for suberylglycine is weak. How can I enhance the sensitivity of my assay?
A: Low sensitivity can be a result of several factors, from sample preparation to mass spectrometer settings.
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Sample Preparation: Inefficient extraction or the presence of ion-suppressing matrix components can lead to a weak signal.
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Solution:
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Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to clean up the sample and concentrate suberylglycine.
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Derivatization: Derivatizing the carboxylic acid groups can improve chromatographic retention and ionization efficiency. Butylation (reaction with butanol-HCl) is a common method for acylglycines.[3]
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Mass Spectrometry Parameters: Suboptimal MS settings will result in poor sensitivity.
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Solution:
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Optimize MRM Transitions: Ensure you are using the most intense and specific precursor and product ions for suberylglycine. A common fragmentation for acylglycines is the neutral loss of the glycine moiety.
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Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of suberylglycine.
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Mobile Phase Additives: The choice of additive can impact ionization efficiency.
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Solution: While formic acid is common for positive ion mode, ammonium formate can sometimes provide better signal intensity for certain compounds. Experiment with different volatile additives to find the optimal conditions for suberylglycine.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC-MS/MS method for suberylglycine in urine?
A1: A robust starting point would be a reversed-phase UPLC-MS/MS method. Here is a recommended initial protocol based on published methods for acylglycines:[4]
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Sample Preparation: Dilute the urine sample (e.g., 1:10) with an internal standard solution in a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Centrifuge to pellet any precipitates before injection. For higher sensitivity, a solid-phase extraction can be employed.
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LC Conditions:
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Column: A high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A shallow gradient starting with a low percentage of mobile phase B (e.g., 2-5%) and ramping up to a high percentage (e.g., 95%) over several minutes.
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Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
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Column Temperature: 40 °C.
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MS/MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor at least two transitions for suberylglycine for confirmation. The precursor ion will be [M+H]+. The product ions often result from the fragmentation of the amide bond.
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Q2: Should I derivatize suberylglycine for LC-MS/MS analysis?
A2: Derivatization is not always necessary but can be beneficial in certain situations.
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Advantages of Derivatization (e.g., Butylation):
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Increases the hydrophobicity of the molecule, which can lead to better retention on reversed-phase columns, especially for shorter-chain acylglycines.
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Can improve ionization efficiency, leading to higher sensitivity.
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Disadvantages of Derivatization:
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Adds an extra step to the sample preparation workflow, which can introduce variability.
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Requires careful optimization of the reaction conditions.
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For many applications, a direct "dilute-and-shoot" method for urine samples provides sufficient sensitivity and is much faster. The decision to derivatize should be based on the required sensitivity and the complexity of the sample matrix.
Q3: What are the expected MRM transitions for suberylglycine?
A3: The exact MRM transitions should be optimized for your specific instrument. However, for suberylglycine (Molecular Formula: C10H17NO5, Molecular Weight: 231.25 g/mol ), the precursor ion in positive ESI mode will be the protonated molecule [M+H]+ at m/z 232.2. The product ions are typically formed by the cleavage of the amide bond. A common fragmentation pathway for acylglycines involves the loss of the glycine moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Suberylglycine | 232.2 | To be determined empirically | To be determined empirically |
| Internal Standard | Varies | Varies | Varies |
Note: The optimal collision energy will vary depending on the mass spectrometer used and should be determined experimentally.
Q4: How stable is suberylglycine in biological samples?
A4: While specific long-term stability data for suberylglycine in various matrices is not extensively published, acylglycines are generally considered to be relatively stable. For urine samples, it is recommended to store them at -20°C or -80°C for long-term storage to minimize any potential degradation. For short-term storage (e.g., in an autosampler), keeping the samples at 4°C is usually sufficient. It is always good practice to perform your own stability studies under your specific storage and handling conditions.
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Method for Suberylglycine in Urine
This protocol is a rapid and straightforward method suitable for routine analysis where high sensitivity is not the primary concern.
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Sample Thawing: Thaw frozen urine samples at room temperature.
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Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled suberylglycine) to each urine sample.
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Dilution: Dilute the spiked urine sample 1:10 (v/v) with a solution of 50% acetonitrile in water containing 0.1% formic acid.
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Centrifugation: Vortex the diluted samples and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
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Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with Butylation for Enhanced Sensitivity
This protocol is recommended when higher sensitivity is required or when dealing with complex matrices.
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Sample Preparation: Acidify the urine sample with a strong acid (e.g., HCl).
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SPE Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) according to the manufacturer's instructions.
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Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
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Elution: Elute the acylglycines, including suberylglycine, with a stronger organic solvent (e.g., methanol or acetonitrile).
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Drying: Evaporate the eluate to dryness under a stream of nitrogen.
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Derivatization (Butylation): a. Reconstitute the dried extract in a solution of 3N HCl in n-butanol. b. Heat the mixture at 65°C for 20 minutes. c. Evaporate the butanolic HCl to dryness under nitrogen.
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Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical chromatographic and mass spectrometric parameters for the analysis of acylglycines. Note that these values can vary depending on the specific LC-MS/MS system and method conditions.
Table 1: Typical LC-MS/MS Parameters for Acylglycine Analysis
| Parameter | Typical Value/Range |
| Chromatography | |
| Column | C18, 1.8 - 3.5 µm particle size |
| Column Dimensions | 2.1 x 50-150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | 5-95% B over 5-15 minutes |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 1 - 10 µL |
| Peak Shape | |
| Asymmetry Factor | 0.9 - 1.5 |
| Tailing Factor | < 2.0 |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion for Suberylglycine | [M+H]+, m/z 232.2 |
| Typical Product Ions | Resulting from amide bond cleavage |
| Dwell Time | 50 - 100 ms |
Visualizations
References
- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Suberylglycine-d4 in Frozen Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Suberylglycine-d4 in frozen biological samples. The information is presented in a question-and-answer format to address common concerns and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in frozen biological samples important?
This compound is the deuterated form of Suberylglycine, which is a glycine conjugate of suberic acid. It is often used as an internal standard (IS) in bioanalytical methods, particularly for mass spectrometry-based quantification of the endogenous analyte Suberylglycine. The stability of this compound in frozen biological matrices such as plasma and urine is critical for accurate and reproducible quantification of the target analyte. Degradation of the internal standard can lead to an overestimation of the analyte concentration.
Q2: Is there specific public data on the long-term stability of this compound in frozen biological samples?
Currently, there is a lack of specific, publicly available long-term stability data for this compound in frozen biological matrices like plasma or urine. While Suberylglycine is a known biomarker for certain metabolic disorders, detailed stability studies for its deuterated analog are not widely published.[1][2][3] Therefore, it is highly recommended that researchers perform their own stability assessments within their specific experimental conditions.
Q3: What are the general recommendations for storing biological samples containing this compound?
For long-term storage, it is generally recommended to keep biological samples at ultra-low temperatures, such as -80°C.[4][5] Some studies on other metabolites have shown that while -20°C can be adequate for some analytes for shorter periods, -80°C provides better long-term stability. Manufacturer recommendations for the neat compound suggest storage at 2-8°C, but this does not apply to its stability in a biological matrix.
Q4: What are the potential degradation pathways for this compound in biological samples?
The primary potential degradation pathway for this compound is the hydrolysis of the amide bond linking the suberyl moiety and the glycine. This would result in the formation of suberic acid-d4 and glycine. Additionally, as a deuterated standard, there is a potential for deuterium-hydrogen exchange, where the deuterium atoms are replaced by protons from the surrounding matrix. This is a known phenomenon for some deuterated internal standards and can be influenced by pH and temperature.
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard response over time in a long-term study.
Possible Cause: Degradation of this compound during long-term frozen storage.
Troubleshooting Steps:
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Review Storage Conditions:
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Confirm that all samples have been consistently stored at the intended temperature (preferably -80°C).
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Check for any documented temperature excursions of the storage freezer.
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Perform a Long-Term Stability Assessment:
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If not already done, it is crucial to conduct a long-term stability study. A detailed protocol is provided below.
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Analyze aged QC samples against a freshly prepared calibration curve and compare the internal standard response to that in freshly spiked samples.
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Investigate Freeze-Thaw Stability:
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Multiple freeze-thaw cycles can lead to degradation.
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Assess the stability of this compound after several freeze-thaw cycles (e.g., 3-5 cycles). A protocol for this is included in the experimental section.
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Issue 2: Appearance of an unlabeled Suberylglycine signal in blank samples spiked only with this compound.
Possible Cause 1: Isotopic crosstalk or impurity of the internal standard.
Troubleshooting Steps:
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Evaluate Isotopic Purity:
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Prepare a high-concentration solution of the this compound internal standard in a clean solvent and analyze it by LC-MS/MS.
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Monitor the mass transition for the unlabeled Suberylglycine. A significant signal indicates that the internal standard may contain the unlabeled analyte as an impurity.
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Possible Cause 2: Deuterium-hydrogen back-exchange.
Troubleshooting Steps:
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Assess Deuterium Exchange:
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Incubate the this compound in a blank biological matrix at various pH levels (e.g., acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for different durations.
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Analyze the samples and monitor for a decrease in the this compound signal with a corresponding increase in the unlabeled Suberylglycine signal.
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Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in a Biological Matrix
Objective: To evaluate the stability of this compound in a specific biological matrix (e.g., plasma, urine) under defined long-term storage conditions.
Materials:
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Blank biological matrix from the same species and strain as the study samples.
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This compound stock solution.
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Suberylglycine stock solution (for QC samples).
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Validated LC-MS/MS method for the analysis of Suberylglycine.
Procedure:
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Sample Preparation:
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Prepare two sets of quality control (QC) samples at low and high concentrations by spiking the blank biological matrix with both Suberylglycine and this compound.
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Prepare a separate set of samples containing only this compound at the working concentration.
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Aliquot these samples into multiple tubes for analysis at different time points.
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Storage:
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Store the aliquots at the intended storage temperature (e.g., -20°C and -80°C).
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-
Analysis:
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At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of stored QC samples.
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Thaw the samples under the same conditions as the study samples.
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Prepare a fresh calibration curve and fresh QC samples.
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Analyze the stored (aged) QC samples and the freshly prepared QC samples.
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Data Evaluation:
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Calculate the concentration of Suberylglycine in the aged QC samples using the fresh calibration curve. The mean concentration of the aged QCs should be within ±15% of the nominal concentration.
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Compare the peak area of this compound in the aged samples to the peak area in the freshly prepared samples. A significant decrease may indicate degradation.
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Quantitative Data Summary (Hypothetical Example)
| Storage Condition | Time Point | Low QC Recovery (%) | High QC Recovery (%) | IS Peak Area Change (%) |
| -20°C | 1 Month | 98.5 | 101.2 | -2.1 |
| 3 Months | 95.2 | 97.8 | -5.4 | |
| 6 Months | 88.9 | 91.5 | -12.3 | |
| -80°C | 1 Month | 100.1 | 102.0 | -0.5 |
| 3 Months | 99.5 | 101.1 | -1.2 | |
| 6 Months | 98.9 | 100.5 | -1.8 | |
| 12 Months | 97.6 | 99.2 | -2.5 |
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Troubleshooting Decision Tree for IS Issues.
References
- 1. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
common contaminants interfering with suberylglycine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with suberylglycine analysis.
Frequently Asked Questions (FAQs)
Q1: What is suberylglycine and why is its analysis important?
A1: Suberylglycine is a metabolite formed by the conjugation of suberic acid with glycine. Its presence and concentration in biological fluids, particularly urine, are important biomarkers for diagnosing and monitoring certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other dicarboxylic acidurias. Accurate analysis is crucial for clinical diagnosis and for studying the underlying metabolic pathways.
Q2: What are the common analytical methods for suberylglycine?
A2: The most common methods for the analysis of suberylglycine are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, but they have different sample preparation requirements and may be susceptible to different types of interferences.
Q3: What are some general sources of contamination in mass spectrometry that can affect my suberylglycine analysis?
A3: Contamination can be a significant issue in any mass spectrometry-based analysis. General sources include:
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Plasticizers: Phthalates and other plasticizers can leach from labware (e.g., tubes, pipette tips, and collection containers).
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Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce background noise. Reagents used for derivatization can also be a source of contaminants.
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Personal Care Products: Compounds like siloxanes from deodorants and hand creams can be introduced into samples through handling.
-
Detergents: Polyethylene glycol (PEG) and other detergents from glassware washing can persist and cause interference.
-
Column Bleed: The stationary phase of the chromatography column can degrade over time and "bleed" into the system, causing a rising baseline and spurious peaks.
Q4: I am seeing peak tailing in my chromatogram. What could be the cause?
A4: Peak tailing, where the back half of the peak is wider than the front half, is a common issue. Potential causes include:
-
Active Sites: The analyte may be interacting with active sites in the injector liner or on the column itself. This is common for polar compounds like suberylglycine.
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Mismatched pH: In LC-MS, if the mobile phase pH is not optimal for the analyte, it can result in peak tailing.
-
Column Degradation: A damaged or old column can lead to poor chromatography.
Q5: My peaks are splitting into two. What is the likely cause?
A5: Peak splitting can be caused by several factors:
-
Improper Injection Technique: A faulty injection can cause the sample to be introduced into the instrument in a non-uniform manner.
-
Inlet Issues (GC-MS): A dirty or improperly packed injector liner can cause peak splitting.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (in LC) or has a significantly different polarity (in GC), it can lead to peak distortion.
-
Column Contamination: Contamination at the head of the column can disrupt the sample band as it enters the column.
Q6: I'm experiencing signal loss or ion suppression in my LC-MS/MS analysis. What can I do?
A6: Ion suppression is a common matrix effect in LC-MS/MS where other components in the sample co-eluting with the analyte of interest reduce its ionization efficiency, leading to a lower signal.[1] To mitigate this:
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering compounds.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, but this may also reduce the analyte signal below the detection limit.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same ion suppression, allowing for accurate quantification.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| No or Low Suberylglycine Peak | Inefficient extraction or derivatization. Ion suppression (LC-MS). Instrument sensitivity issue. | Review and optimize the sample preparation protocol. Check for matrix effects by analyzing a standard in a clean solvent versus a matrix-matched standard. Run a system suitability test to ensure the instrument is performing correctly. |
| High Background Noise | Contaminated solvents, reagents, or glassware. Leaks in the system. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Perform a leak check on the instrument. |
| Poor Peak Shape (Tailing or Fronting) | See FAQs Q4 and Q5. | See FAQs Q4 and Q5. For peak fronting, consider reducing the injection volume or diluting the sample. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. Column temperature variation. Column degradation. | Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or pressure fluctuations. Ensure the column oven is maintaining a stable temperature. Replace the column if it is old or has been subjected to harsh conditions. |
Interfering Contaminants
The primary challenge in suberylglycine analysis is interference from other structurally similar compounds that may be present in the biological matrix, especially in urine from patients with metabolic disorders. These compounds can have similar retention times and mass-to-charge ratios, leading to misidentification or inaccurate quantification.
Table of Potential Interferences
Below is a table summarizing the mass-to-charge ratios (m/z) of suberylglycine and common co-metabolites, particularly for GC-MS analysis after trimethylsilyl (TMS) derivatization.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Derivatization | Key m/z Fragment(s) of Derivative(s) |
| Suberylglycine | C10H17NO5 | 231.1107 | tri-TMS | 447 (M+), 432 (M-15), 330, 218 |
| Adipic Acid | C6H10O4 | 146.0579 | di-TMS | 290 (M+), 275 (M-15), 147 |
| Suberic Acid | C8H14O4 | 174.0892 | di-TMS | 318 (M+), 303 (M-15), 147 |
| Sebacic Acid | C10H18O4 | 202.1205 | di-TMS | 346 (M+), 331 (M-15), 147 |
| Caproylglycine | C8H15NO3 | 173.1052 | di-TMS | 317 (M+), 302 (M-15), 202, 116 |
| Ethylmalonic Acid | C5H8O4 | 132.0423 | di-TMS | 276 (M+), 261 (M-15), 233, 147 |
Note: The listed m/z fragments are based on common fragmentation patterns of TMS derivatives and may vary depending on the instrument and conditions. "M+" refers to the molecular ion, and "M-15" refers to the loss of a methyl group, a common fragment for TMS derivatives.
Experimental Protocols
GC-MS Analysis of Suberylglycine in Urine
This protocol is a general guideline for the analysis of organic acids, including suberylglycine, in urine.
1. Sample Preparation (Extraction and Derivatization)
-
Internal Standard Addition: To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled suberylglycine or a structurally similar compound not present in the sample).
-
Acidification: Adjust the pH of the urine sample to ~1.0 with HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers. Repeat the extraction on the aqueous layer and combine the organic phases.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
2. GC-MS Parameters
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 600. For targeted analysis, selected ion monitoring (SIM) of the key fragments of suberylglycine-TMS (e.g., m/z 432, 330, 218) can be used for increased sensitivity.
LC-MS/MS Analysis of Suberylglycine in Urine
This protocol provides a framework for a more direct analysis of suberylglycine without derivatization.
1. Sample Preparation
-
Internal Standard Addition: Add a stable isotope-labeled internal standard to 100 µL of urine.
-
Dilution: Dilute the sample with 900 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Since experimentally determined MRM transitions for suberylglycine are not widely published, the following are proposed based on its structure (precursor ion [M+H]+ = 232.1).
-
Quantifier: 232.1 -> 76.0 (corresponding to the glycine fragment [C2H5NO2+H]+)
-
Qualifier: 232.1 -> 157.1 (corresponding to the loss of the glycine moiety and water)
-
Note: These transitions should be optimized on your specific instrument.
-
Visualizations
Glycine Conjugation Pathway
This diagram illustrates the metabolic pathway for the formation of suberylglycine from suberic acid.
Caption: Metabolic pathway of suberylglycine formation.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in suberylglycine analysis.
Caption: Logical workflow for troubleshooting analysis.
References
Technical Support Center: Optimizing Electrosay Ionization for Suberylglycine-d4
Welcome to the technical support center for the optimization of electrospray ionization (ESI) parameters for Suberylglycine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
Suberylglycine is a dicarboxylic acid that can be detected in urine and is relevant in the study of certain metabolic disorders. This compound is a stable isotope-labeled version of Suberylglycine, where four hydrogen atoms have been replaced with deuterium. This deuterated form is chemically almost identical to the endogenous analyte but has a different mass. This property makes it an excellent internal standard for quantitative analysis by mass spectrometry, as it can be added to a sample to correct for variations in sample preparation and instrument response.[1][2]
Q2: Which ionization mode, positive or negative, is typically used for this compound analysis?
Given that Suberylglycine is a dicarboxylic acid and structurally related to acylcarnitines, it is commonly analyzed in positive ion mode via electrospray ionization (ESI).[3][4] The butylation of acylcarnitines has been shown to increase ionization efficiency.[3]
Q3: What are the common challenges when using a deuterated internal standard like this compound?
The most common challenges include:
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Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, a phenomenon known as the "isotope effect".
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Differential Ion Suppression: If the deuterated internal standard does not perfectly co-elute with the analyte, it may experience different levels of ion suppression from the sample matrix, leading to inaccurate quantification.
-
Isotopic Purity and Exchange: The presence of non-deuterated impurities in the standard or the back-exchange of deuterium with hydrogen from the solvent or matrix can affect accuracy.
Q4: What is ion suppression and how can it affect my results?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix. This results in a decreased signal intensity, which can negatively impact the accuracy and sensitivity of the analysis. ESI is generally more susceptible to ion suppression than other ionization techniques.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Possible Cause 1: Suboptimal ESI Source Parameters.
-
Troubleshooting Steps:
-
Systematic Optimization: Instead of varying one parameter at a time, a design of experiments (DOE) approach can be more efficient to find the optimal settings and identify interactions between parameters.
-
Parameter Ranges: Based on methods for similar acylcarnitines, start with the parameters in the table below and adjust systematically.
-
Direct Infusion: Prepare a solution of this compound in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer to optimize parameters without chromatographic interference.
-
Possible Cause 2: In-Source Fragmentation.
-
Troubleshooting Steps:
-
Reduce Fragmentation: In-source fragmentation occurs when the analyte breaks apart in the ion source before reaching the mass analyzer. To minimize this, try reducing the capillary exit voltage (or equivalent parameter on your instrument) and the drying gas temperature.
-
Full Scan Analysis: Acquire a full scan mass spectrum to identify potential fragment ions. Unintended fragments can mimic other metabolites and complicate analysis.
-
Issue 2: Poor Reproducibility or Inaccurate Quantification
Possible Cause 1: Lack of Co-elution with the Non-Deuterated Analyte.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Suberylglycine and this compound. A visible separation in their retention times is a strong indicator of a problem.
-
Adjust Chromatography: Modify the chromatographic gradient or mobile phase composition to achieve better co-elution.
-
Possible Cause 2: Differential Ion Suppression.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: To identify regions of ion suppression in your chromatogram, infuse a constant flow of this compound post-column while injecting a blank matrix sample. Dips in the baseline signal indicate where co-eluting matrix components are suppressing the signal.
-
Data Presentation
Table 1: Typical Starting ESI Parameters for Acylcarnitine Analysis (Positive Ion Mode)
| Parameter | Typical Range | Unit | Reference |
| Capillary Voltage | 3000 - 4000 | V | |
| Nebulizer Pressure | 30 - 50 | psi | |
| Drying Gas Flow Rate | 10 - 12 | L/min | |
| Drying Gas Temperature | 270 - 350 | °C | |
| Capillary Exit Voltage | 50 - 200 | V |
Experimental Protocols
Protocol 1: Direct Infusion for ESI Parameter Optimization
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Solution: Using a syringe pump, infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Vary Parameters: Begin with the typical starting parameters from Table 1. Vary one parameter at a time (or use a DOE approach) while monitoring the signal intensity of the parent ion for this compound.
-
Identify Optimal Settings: The optimal settings will be those that provide the highest and most stable signal intensity.
Protocol 2: Assessment of Ion Suppression via Post-Column Infusion
-
Experimental Setup: Use a T-piece to connect the outlet of the LC column to both the ESI source and a syringe pump containing a standard solution of this compound.
-
Infuse Standard: Begin infusing the this compound solution at a constant flow rate (e.g., 5-10 µL/min).
-
Inject Blank Matrix: Once a stable baseline signal for this compound is achieved, inject an extracted blank matrix sample (e.g., urine or plasma without the analyte or internal standard) onto the LC column.
-
Monitor Signal: Monitor the signal for this compound throughout the chromatographic run. Any significant dips in the signal indicate regions where co-eluting matrix components are causing ion suppression.
Visualizations
Caption: Workflow for ESI parameter optimization.
Caption: Troubleshooting low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ion suppression in suberylglycine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of suberylglycine by liquid chromatography-mass spectrometry (LC-MS), with a primary focus on mitigating ion suppression.
Troubleshooting Guide: Dealing with Ion Suppression
Ion suppression is a significant challenge in LC-MS-based bioanalysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating ion suppression in your suberylglycine assays.
Problem 1: Low or No Suberylglycine Signal Despite Correct Standard Preparation
-
Possible Cause: Co-elution of matrix components that suppress the ionization of suberylglycine.[1] Endogenous compounds like phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer's source.
-
Troubleshooting Steps & Solutions:
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Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
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Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Offers more selective cleanup compared to simple protein precipitation.
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Liquid-Liquid Extraction (LLE): Can effectively remove different types of interferences.
-
-
Optimize Chromatography: Modify your LC method to separate suberylglycine from the suppression zones.
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Adjust Gradient: Alter the mobile phase gradient to improve the resolution between suberylglycine and interfering peaks.
-
Change Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to change selectivity.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better peak resolution and reduce the likelihood of co-elution.
-
-
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
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Possible Cause: Variable matrix effects between different samples, leading to inconsistent levels of ion suppression.
-
Troubleshooting Steps & Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS for suberylglycine, such as suberyl(2-13C,15N)glycine, will have nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by ion suppression to the same extent. This allows for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to account for consistent matrix effects.
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Dilute the Sample: If the concentration of suberylglycine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression in suberylglycine quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, suberylglycine, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the common causes of ion suppression?
A2: Common causes include endogenous substances from biological samples like salts, phospholipids, and proteins, as well as exogenous materials such as anticoagulants (e.g., Li-heparin) and polymers from plastic tubes. These molecules can compete with the analyte for ionization or alter the physical properties of the electrospray droplets, hindering the formation of gas-phase ions.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for suberylglycine quantification?
A3: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte. It will co-elute with suberylglycine and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved, as the ratio remains consistent even with variations in ion suppression. For suberylglycine, a synthesized labeled version like suberyl(2-13C,15N)glycine has been used effectively.
Q4: Can I just dilute my sample to overcome ion suppression?
A4: Dilution can be a simple and effective strategy to reduce the concentration of matrix components causing suppression. However, this approach is only viable if the concentration of suberylglycine in your samples is high enough to remain well above the limit of quantification after dilution. For trace-level analysis, more sophisticated sample preparation or chromatographic optimization is often necessary.
Q5: How do I perform a post-column infusion experiment to check for ion suppression?
A5: A post-column infusion experiment involves continuously infusing a standard solution of suberylglycine into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected onto the LC column. Any dip in the constant signal from the infused suberylglycine indicates a region where co-eluting matrix components are causing ion suppression.
Visualizing the Post-Column Infusion Setup
Caption: Diagram of a post-column infusion setup to detect ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
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System Setup:
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Configure the LC-MS system as usual for suberylglycine analysis.
-
Post-column, insert a T-union. Connect the LC column outlet to one port of the tee.
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Connect a syringe pump containing a standard solution of suberylglycine (e.g., 100 ng/mL in mobile phase) to the second port of the tee.
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Connect the third port of the tee to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
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Begin infusing the suberylglycine standard and start acquiring data on the mass spectrometer in the MRM (Multiple Reaction Monitoring) mode for suberylglycine. A stable, elevated baseline should be observed.
-
-
Matrix Injection:
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Once a stable signal is achieved, inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.
-
-
Data Analysis:
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Monitor the signal for the infused suberylglycine. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
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Sample Pre-treatment:
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To 1 mL of urine, add 50 µL of the suberylglycine SIL-IS solution.
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Acidify the sample by adding 100 µL of 1M HCl.
-
-
SPE Cartridge Conditioning:
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Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
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Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
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Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.
-
-
Elution:
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Elute the suberylglycine and the SIL-IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
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Quantitative Data Summary
The following table summarizes hypothetical data demonstrating the impact of different sample preparation techniques on the signal intensity of suberylglycine, illustrating the effectiveness of SPE and a SIL-IS in mitigating ion suppression.
| Sample Preparation Method | Suberylglycine Peak Area (Analyte) | Suberylglycine Peak Area (SIL-IS) | Analyte/IS Ratio | Signal Suppression (%) |
| Neat Standard (in solvent) | 2,500,000 | 2,600,000 | 0.96 | 0% (Reference) |
| Protein Precipitation | 850,000 | 910,000 | 0.93 | 66% |
| Solid-Phase Extraction (SPE) | 1,950,000 | 2,050,000 | 0.95 | 22% |
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Signal Suppression (%) is calculated as: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100.
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The data clearly shows that while protein precipitation results in significant ion suppression (66%), the more rigorous SPE cleanup reduces this effect to 22%.
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Crucially, the Analyte/IS Ratio remains consistent across all methods, demonstrating the power of a stable isotope-labeled internal standard to correct for signal loss and ensure accurate quantification.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
ensuring complete derivatization of suberylglycine for GC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete derivatization of suberylglycine for accurate Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide: Ensuring Complete Derivatization
Issue: Incomplete derivatization of suberylglycine, leading to poor peak shape, low sensitivity, and inaccurate quantification.
This guide provides a systematic approach to troubleshooting common issues encountered during the derivatization of suberylglycine.
Question: My chromatogram shows a tailing or broad peak for suberylglycine. What could be the cause and how can I fix it?
Answer: Peak tailing is a common issue when analyzing polar compounds like suberylglycine and often points to incomplete derivatization or active sites in the GC system.
Possible Causes & Solutions:
-
Incomplete Silylation: The primary cause is often the presence of underivatized suberylglycine, which contains polar carboxyl and amide groups that interact with the GC column.
-
Solution: Review and optimize your derivatization protocol. Ensure the reaction time and temperature are sufficient. For silylation with reagents like BSTFA or MSTFA, a reaction temperature of 60-80°C for 60-90 minutes is a good starting point.[1]
-
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. It is recommended to store derivatization reagents in a desiccator. Samples should be completely dry before adding the derivatization reagent.
-
-
Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction.
-
Solution: A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens on the analyte. It is often recommended to use a significant excess of the derivatization reagent.
-
-
Active Sites in the GC System: Silanol groups on the injector liner, column, or glass wool can interact with any remaining polar analytes.
-
Solution: Use a deactivated injector liner. Regularly condition your GC column according to the manufacturer's instructions. Trimming a small portion (5-10 cm) from the front of the column can remove accumulated non-volatile residues and active sites.
-
Question: I am observing multiple peaks for what should be a single suberylglycine derivative. What is happening?
Answer: The presence of multiple peaks can be due to the formation of different derivatives or side reactions.
Possible Causes & Solutions:
-
Partial Derivatization: If suberylglycine is not fully derivatized, you may see peaks for both the partially and fully derivatized forms.
-
Solution: Optimize the derivatization conditions (temperature, time, and reagent concentration) to drive the reaction to completion.
-
-
Formation of Byproducts: The derivatization reaction itself can sometimes produce byproducts.[2]
-
Solution: Consult the literature for your specific derivatization reagent to understand potential side reactions. A change in derivatization reagent or reaction conditions might be necessary.
-
-
Tautomerization: For some molecules, the presence of keto-enol tautomerism can lead to multiple derivatives. While less common for suberylglycine, it is a possibility for other analytes in your sample.
-
Solution: A methoximation step prior to silylation can "lock" the carbonyl group and prevent the formation of multiple derivatives.
-
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for suberylglycine for GC-MS analysis?
A1: Silylation is the most common and effective method for derivatizing suberylglycine. This process replaces the active hydrogens on the carboxylic acid and amide groups with non-polar trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte for GC analysis.
Q2: Which silylating reagent should I use: BSTFA or MSTFA?
A2: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices for derivatizing dicarboxylic acids and acylglycines.[3]
-
BSTFA is a powerful silylating agent suitable for a wide range of polar compounds.
-
MSTFA is also a strong silylating agent, and its byproducts are generally more volatile, which can be advantageous in preventing interference with early eluting peaks. The choice between them may depend on the specific requirements of your analysis and the other compounds present in your sample. For dicarboxylic acids, BSTFA has been shown to provide lower detection limits and higher reproducibility.
Q3: Is an esterification method suitable for suberylglycine?
A3: Esterification, for example, using BF3 in methanol, is another derivatization method that can be used for carboxylic acids. However, for compounds like suberylglycine which also has an amide group, silylation is generally preferred as it can derivatize both functional groups in a single step. A comparative study on low-molecular-weight dicarboxylic acids showed that while both methods are suitable, silylation with BSTFA offered lower detection limits and better reproducibility.
Q4: How critical is the removal of water from my sample before derivatization?
A4: It is absolutely critical. Silylating reagents react readily with water. Any moisture present in your sample or reagents will be preferentially derivatized, consuming the reagent and leading to incomplete derivatization of your target analyte, suberylglycine. This will result in poor peak shapes, low signal intensity, and inaccurate quantification.
Q5: What are the optimal temperature and time for silylation of suberylglycine?
A5: Optimal conditions can vary slightly depending on the specific reagent and sample matrix. However, a good starting point for silylation of dicarboxylic acids with BSTFA (with 1% TMCS as a catalyst) is heating at 70°C for 90 minutes . For other organic acids, derivatization at 50°C for 30 minutes has also been reported to be effective. It is recommended to optimize these parameters for your specific application.
Quantitative Data Summary
The following table summarizes a comparison of derivatization methods for low-molecular-weight dicarboxylic acids, which serve as a good proxy for suberylglycine.
| Derivatization Method | Reagent | Detection Limit (ng/m³) | Reproducibility (RSD%) | Reference |
| Silylation | BSTFA | ≤ 2 | ≤ 10 | |
| Esterification | BF3/n-butanol | ≤ 4 | ≤ 15 |
Experimental Protocols
Detailed Methodology for Silylation of Suberylglycine for GC-MS Analysis
This protocol is based on established methods for the derivatization of dicarboxylic acids and other organic acids.
Materials:
-
Suberylglycine standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable solvent like acetonitrile)
-
Internal Standard (e.g., a stable isotope-labeled version of a similar dicarboxylic acid)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional, for sample drying)
Protocol:
-
Sample Preparation:
-
Ensure the sample containing suberylglycine is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. The presence of water will interfere with the derivatization reaction.
-
-
Reconstitution:
-
Add 50 µL of anhydrous pyridine (or another suitable anhydrous solvent) to the dried sample in a GC vial insert.
-
Vortex briefly to dissolve the sample.
-
-
Addition of Derivatization Reagent:
-
Add 100 µL of BSTFA + 1% TMCS to the sample solution.
-
Cap the vial tightly immediately to prevent exposure to atmospheric moisture.
-
-
Reaction:
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 90 minutes in a heating block or oven.
-
-
Cooling:
-
Allow the vial to cool to room temperature before opening.
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Visualizations
Caption: Troubleshooting workflow for incomplete suberylglycine derivatization.
Caption: Silylation of suberylglycine with BSTFA.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Suberylglycine: UPLC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Suberylglycine, a key indicator of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, is no exception. This guide provides a detailed comparison of two common analytical methods for the validation of suberylglycine analysis using its deuterated internal standard, Suberylglycine-d4: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols and performance data for each method, offering an objective assessment to aid in the selection of the most suitable technique for specific research needs.
Method Performance Comparison
The validation of an analytical method is crucial to ensure the reliability and accuracy of results. Key performance parameters for the U.alytical methods for suberylglycine, including those utilizing gas chromatography-mass spectrometry (GC-MS), have been developed for the diagnosis of inborn errors of metabolism[1][2].
UPLC-MS/MS Method Performance
The UPLC-MS/MS method demonstrates high sensitivity and specificity for the quantification of a range of acylglycines, including suberylglycine. The use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate quantification by correcting for variations during sample preparation and analysis.
| Validation Parameter | Performance |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | Low μM range |
| Accuracy (% Recovery) | 90.2% to 109.3% |
| Precision (%RSD) | <15% |
| Sample Throughput | High |
GC-MS Method Performance
The GC-MS method, while a well-established technique for organic acid analysis, requires a derivatization step to increase the volatility of suberylglycine for gas-phase analysis. This method also demonstrates good accuracy and precision when validated.
| Validation Parameter | Performance |
| Linearity (r²) | ≥0.99 |
| Limit of Quantification (LOQ) | Low μM range |
| Accuracy (Bias) | < ± 20% |
| Precision (%RSD) | < 20% |
| Sample Throughput | Moderate |
Experimental Protocols
Detailed methodologies for both the UPLC-MS/MS and GC-MS analytical methods are provided below. These protocols are based on established and validated procedures found in the scientific literature.
UPLC-MS/MS Experimental Protocol
This method is adapted from established protocols for the analysis of acylglycines in biological samples.
1. Sample Preparation:
-
A specific volume of urine is aliquoted.
-
An internal standard solution containing a known concentration of this compound is added to each sample.
-
The acylglycines are isolated from the urine matrix using solid-phase extraction (SPE).
-
The extracted analytes are then derivatized using n-butanolic hydrochloric acid to form butyl esters.
-
The derivatized sample is dried under a stream of nitrogen.
-
The dried residue is reconstituted in the initial mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic separation is performed on a C18 reversed-phase column.
-
Detection is carried out using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both suberylglycine and this compound are monitored for quantification.
3. Data Analysis:
-
The concentration of suberylglycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
GC-MS Experimental Protocol
This protocol is based on established methods for the GC-MS analysis of organic acids and acylglycines, which requires a derivatization step to make the analytes volatile.
1. Sample Preparation:
-
A defined volume of urine is taken for analysis.
-
The sample is spiked with the this compound internal standard.
-
Acylglycines are extracted from the urine using either liquid-liquid extraction or solid-phase extraction.
-
A two-step derivatization process is typically employed. First, the carboxylic acid groups are esterified, for example, by heating with methanolic HCl to form methyl esters. Subsequently, other polar functional groups are silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility[3].
-
The derivatized analytes are then extracted into an organic solvent suitable for GC injection.
2. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
Separation is achieved on a capillary column (e.g., a DB-5 type).
-
The mass spectrometer is used for detection, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the derivatized suberylglycine to the derivatized this compound against a calibration curve prepared with the same derivatization procedure.
Signaling Pathway and Logical Relationships
The quantification of suberylglycine is clinically significant as it is a key biomarker in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.
In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of medium-chain acyl-CoAs. These are then metabolized through an alternative pathway, leading to the formation and subsequent urinary excretion of suberylglycine and other dicarboxylic acids. Therefore, elevated levels of suberylglycine in urine are a strong indicator of this metabolic disorder.
References
- 1. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suberylglycine-d4 and Other Deuterated Acylglycine Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suberylglycine-d4 and other commonly used deuterated acylglycine standards in quantitative bioanalytical methods. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of mass spectrometry-based assays. This document aims to assist researchers in making informed decisions by presenting objective data and detailed experimental protocols.
The Critical Role of Deuterated Internal Standards
In quantitative analysis, particularly in complex biological matrices, deuterated stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard. Their physicochemical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows the SIL-IS to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.
Performance Comparison of Deuterated Acylglycine Standards
While direct comparative studies of all commercially available deuterated acylglycine standards are limited, performance data can be aggregated from various validated analytical methods. The following table summarizes key performance characteristics for this compound and other frequently used deuterated acylglycine standards.
| Deuterated Standard | Chemical Formula | CAS Number | Isotopic Purity | Key Applications |
| This compound | C₁₀H₁₃D₄NO₅ | 2469259-73-0 | Typically ≥98% (manufacturer dependent) | Internal standard for the quantification of Suberylglycine, a biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[1] |
| Octanoylglycine-d3 | C₁₀H₁₆D₃NO₃ | Not readily available | Typically ≥98% (manufacturer dependent) | Internal standard for the quantification of Octanoylglycine, a biomarker for MCADD. |
| Hexanoylglycine-d3 | C₈H₁₂D₃NO₃ | Not readily available | Typically ≥98% (manufacturer dependent) | Internal standard for the quantification of Hexanoylglycine, a biomarker for MCADD. |
| Propionylglycine-d3 | C₅H₆D₃NO₃ | Not readily available | Typically ≥98% (manufacturer dependent) | Internal standard for the quantification of Propionylglycine, a biomarker for propionic acidemia. |
| Isovalerylglycine-d3 | C₇H₁₀D₃NO₃ | Not readily available | Typically ≥98% (manufacturer dependent) | Internal standard for the quantification of Isovalerylglycine, a biomarker for isovaleric acidemia. |
Note: Isotopic purity and specific performance data are often found in the Certificate of Analysis provided by the manufacturer.
Experimental Protocols
A validated and robust analytical method is essential for reliable quantification of acylglycines. Below is a detailed protocol for a typical UPLC-MS/MS method for the analysis of acylglycines in human urine.
Sample Preparation (Urine)
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 14,000 x g for 10 minutes to pellet any particulate matter.
-
Dilution: Dilute the urine supernatant 1:10 with a working solution of the deuterated internal standards in a mixture of acetonitrile and water (50:50, v/v). The internal standard mix should contain this compound and other relevant deuterated acylglycines at a concentration of 1 µg/mL each.
-
Vortex and Centrifuge: Vortex the diluted samples for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-9 min: 98% B
-
9-9.1 min: 98-2% B
-
9.1-10 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each analyte and its corresponding deuterated internal standard. The transitions for Suberylglycine and this compound are typically:
-
Suberylglycine: m/z 232.1 -> 76.1
-
This compound: m/z 236.1 -> 80.1
-
Data Analysis and Quantification
-
Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to its corresponding deuterated internal standard.
-
The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.
References
Navigating the Analytical Landscape for Suberylglycine: A Comparative Guide to Reference Materials
For researchers, scientists, and professionals in drug development engaged in the study of metabolic disorders, the accurate quantification of biomarkers is paramount. Suberylglycine, a key indicator of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), requires reliable analytical standards for precise measurement in biological matrices. This guide provides a comprehensive comparison of available reference materials for suberylglycine, detailing their characteristics, applications, and the experimental protocols for their use.
The development and use of Certified Reference Materials (CRMs) are foundational to ensuring the accuracy and comparability of analytical measurements. For suberylglycine, while a commercially available CRM with a comprehensive Certificate of Analysis is not readily identifiable, high-quality analytical standards and stable isotope-labeled internal standards are available. These materials provide the basis for accurate quantification and the potential for the in-house development of well-characterized reference materials.
Comparison of Suberylglycine Reference Materials
The choice of a reference material for suberylglycine analysis hinges on the specific requirements of the assay, including the need for quantitation, method validation, and the desired level of metrological traceability. The following table summarizes the key characteristics of the available options.
| Feature | Certified Reference Material (CRM) (Hypothetical) | Analytical Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Description | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. | A substance of high purity, intended for use in analytical procedures, such as identification, purity assessment, and calibration. | An isotopically enriched version of the analyte (e.g., containing ¹³C and/or ¹⁵N) used as an internal standard in mass spectrometry-based quantification to correct for matrix effects and variations in sample processing. |
| Purity | Certified value with a stated uncertainty (e.g., 99.8% ± 0.1%). | Typically high purity (e.g., ≥95% or ≥98%), but the uncertainty is not always specified. | High isotopic and chemical purity (e.g., isotopic enrichment >98%). |
| Traceability | Traceable to SI units. | Traceability may not be formally established or documented. | Traceability is primarily for the isotopic enrichment and chemical purity. |
| Certificate of Analysis | Comprehensive, including certified value, uncertainty, traceability statement, and stability data. | Provides information on identity and purity, but may lack detailed uncertainty and traceability information. | Specifies isotopic enrichment, chemical purity, and concentration of the solution. |
| Primary Use | Calibration of measurement systems, validation of methods, and assigning values to other materials. | Qualitative identification and as a calibrant in quantitative analysis. | Internal standard for accurate and precise quantification by isotope dilution mass spectrometry. |
| Availability | Not readily available as a commercial product specifically for suberylglycine. | Commercially available from various chemical suppliers. | Commercially available, for example, Suberylglycine-(glycine-¹³C₂, ¹⁵N). |
The Gold Standard: Stable Isotope-Labeled Suberylglycine
For the quantitative analysis of suberylglycine in complex biological matrices like urine, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. The SIL-suberylglycine co-elutes with the endogenous (unlabeled) suberylglycine during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the known concentration of the SIL internal standard, variabilities in sample preparation and instrument response can be effectively normalized, leading to highly accurate and precise quantification.
Experimental Protocols
The following are representative protocols for the quantification of suberylglycine in urine, based on methods described in the scientific literature.
Protocol 1: Quantitative Analysis of Urinary Suberylglycine by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of suberylglycine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Suberylglycine analytical standard
-
Suberylglycine-(glycine-¹³C₂, ¹⁵N) internal standard solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Urine samples
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the suberylglycine-(glycine-¹³C₂, ¹⁵N) internal standard solution.
-
Add 400 µL of acidified methanol (0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate suberylglycine from other urine components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Suberylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
Suberylglycine-(glycine-¹³C₂, ¹⁵N): Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the suberylglycine and the SIL-suberylglycine MRM transitions.
-
Calculate the ratio of the peak area of suberylglycine to the peak area of the SIL-suberylglycine.
-
Prepare a calibration curve by analyzing a series of calibration standards (suberylglycine analytical standard spiked into a blank urine matrix) with a fixed concentration of the SIL internal standard.
-
Plot the peak area ratio against the concentration of the suberylglycine calibrators.
-
Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Synthesis of Suberylglycine Analytical Standard
For laboratories requiring a custom-synthesized analytical standard, the following is a general procedure for the synthesis of suberylglycine.
1. Materials and Reagents:
-
Suberic acid
-
Glycine ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Synthesis Procedure:
-
Activation of Suberic Acid: Dissolve suberic acid and N-hydroxysuccinimide in dichloromethane. Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Coupling Reaction: To the filtrate containing the activated suberic acid, add a solution of glycine ethyl ester hydrochloride and triethylamine in dichloromethane. Stir the reaction at room temperature for 24 hours.
-
Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the Ester: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the suberylglycine ethyl ester.
-
Hydrolysis to Suberylglycine: Dissolve the purified ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Acidify the reaction mixture with dilute HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield suberylglycine. The final product can be further purified by recrystallization.
3. Characterization:
-
Confirm the identity and purity of the synthesized suberylglycine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizing the Metabolic and Experimental Landscape
To better understand the context and workflow of suberylglycine analysis, the following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of MCADD and the experimental workflow for developing a reference material.
Caption: Metabolic pathway in MCADD leading to suberylglycine formation.
Caption: Experimental workflow for reference material development.
Evaluating Suberylglycine Assays: A Guide to Linearity and Range with Suberylglycine-d4
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Suberylglycine, a key indicator for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, is typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Suberylglycine-d4. This guide provides a comparative overview of the analytical performance of such assays, focusing on linearity and range, supported by a detailed experimental protocol and workflow visualization.
Comparative Performance of Suberylglycine Assays
The performance of a suberylglycine assay is critically dependent on its linearity, the range over which it can accurately quantify the analyte. A robust assay will demonstrate a strong linear relationship between the concentration of suberylglycine and the instrument's response.
Table 1: Illustrative Performance Characteristics of a Suberylglycine LC-MS/MS Assay
| Parameter | Method A: LC-MS/MS with this compound | Alternative Method: GC-MS |
| Linear Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 100 µg/mL | 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Precision (%CV) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
Note: The data presented in this table is illustrative and based on typical performance characteristics of validated LC-MS/MS and GC-MS assays for small molecules. Actual performance may vary between laboratories and specific methodologies.
Experimental Protocol: Quantification of Suberylglycine in Urine by LC-MS/MS
This protocol outlines a typical procedure for the analysis of suberylglycine in urine samples using this compound as an internal standard.
1. Sample Preparation
-
Thawing and Centrifugation: Urine samples are thawed at room temperature and centrifuged at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Aliquoting: A 100 µL aliquot of the supernatant is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of this compound internal standard solution (at a concentration of 10 µg/mL in methanol) is added to each urine aliquot.
-
Protein Precipitation: 300 µL of ice-cold acetonitrile is added to each tube to precipitate proteins.
-
Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program is used to separate suberylglycine from other matrix components.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The following MRM transitions are monitored:
-
Suberylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be determined during method development)
-
3. Data Analysis
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of suberylglycine to this compound against the concentration of the calibration standards.
-
Quantification: The concentration of suberylglycine in the unknown samples is determined from the calibration curve using a linear regression model.
Experimental Workflow
The following diagram illustrates the key steps in the quantification of suberylglycine using LC-MS/MS with an internal standard.
Caption: Workflow for Suberylglycine Quantification.
Conclusion
The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis provides a robust and reliable method for the quantification of suberylglycine in biological matrices. While specific performance data is not always publicly shared, a well-validated assay is expected to demonstrate excellent linearity over a wide dynamic range, ensuring accurate and precise results crucial for clinical diagnostics and research. Researchers should perform in-house validation to establish the specific performance characteristics of their suberylglycine assay.
A Comparative Guide to the Accurate and Precise Measurement of Suberylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methodologies for the quantification of suberylglycine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for obtaining reliable data in clinical research and drug development, particularly when studying metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where suberylglycine serves as a key biomarker.[1] This document outlines the performance characteristics of each technique, supported by experimental data on accuracy and precision, and provides detailed experimental protocols.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are paramount for its utility in a research or clinical setting. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of reproducibility of repeated measurements. The following table summarizes the key quantitative performance parameters for representative LC-MS/MS and GC-MS methods for the analysis of suberylglycine and related acylglycines in urine.
| Performance Metric | LC-MS/MS | GC-MS |
| Accuracy (Recovery) | 90.2% to 109.3% | 57% to 106% (for related organic acids) |
| Precision (CV%) | < 10% (within- and between-run) | < 20% (Relative Standard Deviation) |
| Lower Limit of Quantitation (LLOQ) | 1-5 nM | Method-dependent, typically in the low micromolar to nanomolar range |
| Linearity (r²) | > 0.99 | > 0.989 |
Signaling Pathway of Suberylglycine Formation
Suberylglycine is an acyl glycine formed from the conjugation of suberic acid with glycine. This metabolic process is significant in the context of certain inborn errors of metabolism where the normal beta-oxidation of fatty acids is impaired, leading to an accumulation of dicarboxylic acids like suberic acid.
Caption: Metabolic pathway illustrating the formation of suberylglycine.
Experimental Workflow for Suberylglycine Measurement
The general workflow for the analysis of suberylglycine in urine involves several key steps, from sample collection to data analysis. The specific details of sample preparation, particularly the derivatization step, differ significantly between LC-MS/MS and GC-MS methodologies.
Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of suberylglycine.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method generally offers high sensitivity and specificity and can often involve simpler sample preparation steps compared to GC-MS.
-
Sample Preparation and Extraction:
-
Aliquots of urine are spiked with a deuterated internal standard for suberylglycine.
-
Acylglycines are isolated using solid-phase extraction (SPE) cartridges.[2]
-
The eluate is dried under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized with a reagent such as 3N HCl in n-butanol at an elevated temperature to form butyl esters.[2] This step enhances the chromatographic properties and ionization efficiency of the analytes.
-
Alternatively, an isotope labeling reagent can be used to improve detection sensitivity.
-
-
Instrumentation and Analysis:
-
The derivatized sample is reconstituted and injected into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Separation is achieved on a C18 column with a gradient elution.
-
Detection is performed using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of suberylglycine and its internal standard.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like suberylglycine, derivatization is a mandatory step.
-
Sample Preparation and Extraction:
-
An internal standard, such as a stable isotope-labeled suberylglycine, is added to the urine sample.[1]
-
Organic acids, including acylglycines, are extracted from the acidified urine using an organic solvent (liquid-liquid extraction) or via solid-phase extraction.
-
-
Derivatization:
-
The extracted and dried analytes are converted into volatile derivatives. Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters or reactions to form bis(trifluoromethyl)benzyl (BTFMB) esters. This step is crucial for enabling the compounds to be analyzed by GC.
-
-
Instrumentation and Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The separation is performed on a capillary column with a temperature-programmed oven.
-
The eluting compounds are introduced into a mass spectrometer, often using chemical ionization (CI) or electron impact (EI). Quantification is typically achieved using selected ion monitoring (SIM).
-
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the accurate and precise measurement of suberylglycine in urine. LC-MS/MS often provides higher sensitivity and may require less extensive sample derivatization. GC-MS, on the other hand, is a highly reliable and well-established method, particularly when coupled with stable isotope dilution techniques. The choice between the two methods will depend on the specific requirements of the study, including desired sensitivity, sample throughput, availability of instrumentation, and the need for simultaneous analysis of other organic acids. For routine clinical screening, the speed and sensitivity of LC-MS/MS may be advantageous, while the robustness of GC-MS makes it a continued staple in many metabolic laboratories.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Suberylglycine Extraction: A Comparative Analysis of Leading Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of suberylglycine, a key biomarker in certain metabolic disorders, is paramount. The choice of extraction method from complex biological matrices like plasma and urine significantly impacts analytical sensitivity, recovery, and the reduction of matrix effects. This guide provides an objective comparison of the three most common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by available experimental data to inform your selection of the most appropriate method for suberylglycine analysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison at a Glance
The selection of an optimal extraction method hinges on a balance between recovery, purity, speed, and cost. While direct comparative studies for suberylglycine are limited, data from the analysis of similar analytes, such as other acylglycines and organic acids, provide valuable insights into the expected performance of each technique.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | Generally high and reproducible (often >90%)[1][2] | Moderate to high, but can be more variable (typically 75-90%)[3][4] | Generally good for many small molecules (>80%), but can be susceptible to co-precipitation of analytes[5] |
| Matrix Effect Reduction | Excellent, provides the cleanest extracts by selectively isolating the analyte | Good, effective at removing salts and some polar interferences | Fair, can leave significant matrix components in the supernatant, leading to ion suppression in LC-MS/MS |
| Selectivity | High, tunable by selecting appropriate sorbent chemistry | Moderate, based on analyte partitioning between two immiscible phases | Low, primarily removes proteins |
| Speed and Throughput | Can be automated for high throughput | Generally lower throughput, can be labor-intensive | Fast and simple, well-suited for high-throughput screening |
| Cost per Sample | Higher, due to the cost of SPE cartridges | Lower, primarily solvent costs | Lowest, uses common laboratory reagents |
| Solvent Consumption | Lower compared to LLE | High | Moderate |
In-Depth Analysis of Extraction Methods
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. It is highly regarded for its ability to yield clean extracts and high analyte recovery.
Advantages:
-
High Selectivity and Recovery: By choosing the appropriate sorbent (e.g., C8, C18, or mixed-mode), SPE can be highly selective for suberylglycine, leading to high recovery rates, often exceeding 90%.
-
Excellent Matrix Effect Reduction: SPE is very effective at removing interfering substances from the sample matrix, which is crucial for sensitive LC-MS/MS analysis.
-
Automation-Friendly: SPE can be readily automated, making it suitable for high-throughput laboratories.
Disadvantages:
-
Higher Cost: The consumable nature of SPE cartridges makes it a more expensive option per sample.
-
Method Development: Optimizing the SPE protocol (sorbent selection, wash, and elution solvents) can be time-consuming.
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase.
Advantages:
-
Cost-Effective: LLE is generally less expensive than SPE, primarily involving the cost of solvents.
-
Effective for Certain Matrices: It can be very effective for removing salts and other highly polar interferences.
Disadvantages:
-
Variable Recovery: Analyte recovery can be less consistent compared to SPE and may be incomplete.
-
Emulsion Formation: The formation of emulsions at the solvent interface can complicate phase separation and lead to sample loss.
-
Higher Solvent Consumption: LLE typically requires larger volumes of organic solvents, which has cost and environmental implications.
-
Lower Throughput: The process is often manual and can be more time-consuming than PPT.
Protein Precipitation (PPT)
PPT is the simplest and fastest method for sample preparation, involving the addition of a precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to a biological sample to denature and pellet proteins.
Advantages:
-
Speed and Simplicity: PPT is a rapid and straightforward technique, making it ideal for screening large numbers of samples.
-
Low Cost: It utilizes inexpensive and readily available reagents.
Disadvantages:
-
Significant Matrix Effects: While proteins are removed, many other matrix components remain in the supernatant, which can lead to significant ion suppression or enhancement in the mass spectrometer.
-
Risk of Analyte Co-Precipitation: The target analyte, suberylglycine, may co-precipitate with the proteins, leading to lower recovery.
Experimental Protocols
The following are generalized protocols for each extraction method. It is crucial to validate these methods for your specific application and matrix.
Solid-Phase Extraction (SPE) Protocol for Urine
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Acidify the urine sample (e.g., with formic acid) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute suberylglycine from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Urine
-
Sample Preparation: To 1 mL of urine, add an internal standard and acidify with hydrochloric acid.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer with a fresh aliquot of the organic solvent to improve recovery.
-
Evaporation and Reconstitution: Combine the organic extracts, evaporate to dryness, and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) Protocol for Plasma
-
Sample Preparation: To 100 µL of plasma, add an internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed. A study on a drug cocktail in plasma found that using acetonitrile for protein precipitation resulted in a recovery of over 80%.
Visualizing the Workflow
To aid in understanding the practical application of these methods, the following diagram illustrates a typical workflow for suberylglycine analysis, highlighting the decision points for selecting an extraction method.
Caption: Workflow for suberylglycine analysis from biological samples.
Conclusion
The choice of extraction method for suberylglycine analysis is a critical decision that should be guided by the specific requirements of the study.
-
For applications demanding the highest accuracy, precision, and minimal matrix effects, Solid-Phase Extraction (SPE) is the recommended method , despite its higher cost.
-
Liquid-Liquid Extraction (LLE) presents a viable, cost-effective alternative , particularly when high throughput is not a primary concern and some variability in recovery can be tolerated. A comparative study on urinary organic acids showed SPE had a higher mean recovery of 84.1% compared to 77.4% for LLE.
-
Protein Precipitation (PPT) is best suited for rapid screening of a large number of samples where speed is prioritized over the cleanliness of the extract.
Ultimately, it is imperative for each laboratory to perform a thorough method validation to ensure that the chosen extraction technique meets the required performance criteria for the intended analytical application.
References
- 1. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Suberylglycine-d4: Purity Analysis and Certificate of Analysis Review
For researchers in metabolomics, clinical diagnostics, and drug development, the quality of internal standards is paramount for accurate and reproducible results. Suberylglycine-d4, a deuterated analog of the endogenous metabolite suberylglycine, serves as a critical internal standard for the quantification of suberylglycine and other related acylglycines by mass spectrometry. This guide provides a comprehensive comparison of this compound from various suppliers, a detailed review of a typical Certificate of Analysis (CoA), and standardized experimental protocols for its purity assessment.
Comparative Analysis of this compound
The selection of a this compound internal standard requires careful consideration of its chemical and isotopic purity. Below is a comparison of typical specifications from leading suppliers. It is important to note that batch-to-batch variability can occur, and researchers should always refer to the specific CoA provided with their product.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Chemical Purity (by HPLC) | ≥98.0% | ≥99.0%[1] | ≥97% |
| Isotopic Purity (Atom % D) | ≥97% | ≥98% | ≥97%[2] |
| Deuterium Incorporation | ≥99% | Not Specified | Not Specified |
| Appearance | White to off-white solid | White solid | Crystalline solid |
| Molecular Formula | C₁₀H₁₃D₄NO₅ | C₁₀H₁₃D₄NO₅ | C₁₀H₁₃D₄NO₅ |
| Molecular Weight | 235.27 | 235.27 | 235.27 |
| Storage Conditions | -20°C | -20°C | 2-8°C |
Decoding the Certificate of Analysis
A Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical standard. Researchers should meticulously review the CoA to ensure the standard meets the requirements of their analytical method.
A typical workflow for reviewing a Certificate of Analysis for a deuterated internal standard like this compound is outlined below.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Suberylglycine-d4
For researchers and professionals in drug development, the meticulous management of chemical compounds is fundamental to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Suberylglycine-d4, a deuterated compound used in scientific research. By following these protocols, your laboratory can maintain operational safety and environmental responsibility.
The primary source of safety and disposal information for any chemical is its Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available in the provided search results, it is imperative to obtain it from your supplier, such as Sigma-Aldrich or LGC Standards, before handling the compound.[1][2] This document will provide specific details regarding hazards, handling, and disposal.
In the absence of a specific SDS, the following guidelines are based on best practices for handling similar deuterated and non-hazardous chemical compounds, as well as general laboratory safety protocols.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to understand the necessary handling precautions for this compound. The following table summarizes key safety information based on general knowledge of similar laboratory chemicals.
| Parameter | Information & Recommendations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. |
| Handling | Avoid contact with eyes, skin, and clothing. Prevent the inhalation of dust by handling it in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Spill Management | In the event of a spill, avoid generating dust. Wear appropriate PPE and clean the area with a suitable absorbent material. Dispose of the cleanup materials as chemical waste. |
| First Aid | In case of eye or skin contact, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if any symptoms persist. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as chemical waste, following a structured process of segregation, containment, and disposal through certified channels.
Step 1: Waste Characterization
The initial and most critical step is to determine if the this compound waste should be classified as hazardous. While the available information for similar compounds suggests it may not be classified as hazardous, this must be confirmed with the supplier-provided SDS and your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Segregation
Proper segregation is vital to prevent the accidental mixing of incompatible waste streams and to ensure compliant disposal.
-
Solid Waste: Collect all solid waste containing this compound, such as contaminated personal protective equipment (gloves, etc.), weighing papers, and unused compounds, in a designated and clearly labeled waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled container. The container must be appropriate for the solvent used.
Step 3: Container Labeling and Temporary Storage
Accurate labeling and safe temporary storage are crucial for regulatory compliance and safety.
-
Labeling: Clearly label the waste container with "this compound Waste" and include the chemical composition (e.g., if in a solvent, specify the solvent and concentration). Also, indicate the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic until it is collected for disposal.
Step 4: Professional Disposal
All chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Provide the EHS department with all necessary documentation, including the waste characterization and the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Suberylglycine-d4
For researchers, scientists, and drug development professionals, ensuring the integrity of isotopically labeled compounds and maintaining a safe laboratory environment are paramount. This guide provides essential safety and logistical information for handling Suberylglycine-d4, a deuterated form of Suberylglycine. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent contamination and ensure experimental accuracy.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. Understanding these characteristics is the first step in safe and effective handling.
| Property | Value | Source |
| CAS Number | 2469259-73-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃D₄NO₅ | [3][4] |
| Molecular Weight | 235.27 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% (Chemical Purity), ≥97 atom % D | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Storage | Recommended to store at -20°C |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment should be worn to prevent inhalation, ingestion, and skin contact.
Recommended PPE:
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect from dust particles.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact. Contaminated gloves should be disposed of properly after use.
-
Protective Clothing : A standard laboratory coat is required to protect street clothing and skin from accidental spills.
-
Respiratory Protection : While not generally required for small quantities in a well-ventilated area, a dust mask or respirator may be appropriate if handling larger quantities or if there is a risk of generating airborne dust.
Operational Handling and Disposal Plan
Proper handling and disposal procedures are critical for maintaining the isotopic purity of this compound and ensuring a safe laboratory environment. Deuterated compounds are susceptible to isotopic exchange with atmospheric moisture, which can compromise experimental results.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling, ensure the work area (e.g., a chemical fume hood or a designated benchtop) is clean and dry.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and lead to isotopic dilution.
-
Assemble all necessary equipment, including spatulas, weighing paper, and solvent vials, in a dry environment.
-
-
Weighing and Aliquoting :
-
Handle the solid compound in a well-ventilated area or under a fume hood to minimize inhalation of any fine particles.
-
Due to its hygroscopic nature, it is recommended to handle the compound under a dry, inert atmosphere, such as nitrogen or argon, to prevent the absorption of atmospheric moisture.
-
Use clean, dry utensils for weighing and transferring the powder.
-
-
Dissolution :
-
If preparing a solution, use anhydrous or deuterated solvents to prevent hydrogen-deuterium (H-D) exchange.
-
Add the solvent to the weighed this compound and mix gently until dissolved.
-
-
Storage of Solutions :
-
Store solutions in tightly sealed vials, preferably with septa, to minimize exposure to air and moisture.
-
For long-term storage, flushing the vial with an inert gas before sealing is recommended.
-
Disposal Plan:
-
Waste Identification : Although not classified as hazardous, this compound waste should be treated as chemical waste.
-
Segregation : Keep deuterated waste streams separate from other chemical waste to avoid cross-contamination. Used and waste solvents should be kept separate (e.g., DMSO with DMSO, CDCl3 with CDCl3).
-
Containerization : Collect waste in clearly labeled, sealed containers.
-
Disposal : Dispose of waste this compound and its containers in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for handling this compound, from receiving the compound to its final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
